BayCysLT2
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAULTWHHPIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693986 | |
| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712313-33-2 | |
| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BayCysLT2 Mechanism of Action in Endothelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BayCysLT2, a selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R), in endothelial cells. This document details the signaling pathways modulated by this compound, presents quantitative data from relevant studies, and offers detailed experimental protocols for investigating its effects.
Introduction to this compound and the CysLT2 Receptor in Endothelial Function
Cysteinyl leukotrienes (cys-LTs), including LTC4 and LTD4, are potent lipid mediators that play a crucial role in inflammatory processes. In the vasculature, they exert significant effects on endothelial cells, contributing to increased vascular permeability, a hallmark of inflammation. These effects are mediated through two G-protein coupled receptors: CysLT1R and CysLT2R. While both are present in endothelial cells, CysLT2R is often the more highly expressed subtype.[1]
Activation of CysLT2R in endothelial cells by its endogenous ligands, LTC4 and LTD4, triggers a signaling cascade that leads to profound changes in cell morphology and function, ultimately disrupting the endothelial barrier. This compound acts as a selective antagonist at this receptor, competitively inhibiting the binding of cys-LTs and thereby blocking their pro-inflammatory and permeability-increasing effects. Understanding the precise mechanism of action of this compound is critical for its development as a therapeutic agent for conditions characterized by vascular leakage and inflammation.
Core Signaling Pathway Inhibited by this compound
The primary mechanism of action of this compound in endothelial cells is the blockade of the CysLT2R-mediated signaling pathway. Activation of CysLT2R by agonists such as LTC4 and LTD4 initiates a cascade of intracellular events culminating in increased endothelial permeability. This compound prevents the initiation of this cascade.
The key steps in the CysLT2R signaling pathway that are inhibited by this compound are:
-
Gq Protein Activation: Upon agonist binding, CysLT2R couples to Gq-type G proteins.
-
Phospholipase C (PLC) Activation: Activated Gq stimulates PLC.
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid and robust influx of calcium (Ca2+) into the cytoplasm.[1][2]
-
RhoA Activation: The increase in intracellular calcium, along with other signals, leads to the activation of the small GTPase RhoA.
-
Rho-Kinase (ROCK) Activation: Activated RhoA stimulates its downstream effector, Rho-kinase (ROCK).
-
Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates the myosin light chain (MLC), leading to increased actomyosin contractility.[1]
-
Endothelial Cell Contraction and Permeability: Increased contractility causes endothelial cell retraction, the formation of intercellular gaps, and a subsequent increase in paracellular permeability.[1]
This compound, by blocking the initial step of agonist binding to CysLT2R, effectively prevents all subsequent downstream signaling events.
Figure 1: this compound signaling pathway in endothelial cells.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and associated ligands in endothelial cells.
Table 1: Antagonist Concentrations in Endothelial Cell Assays
| Antagonist | Receptor Target | Concentration Used | Cell Type | Assay | Reference |
| This compound | CysLT2R | 1 µM | HUVECs | Calcium Influx | |
| This compound | CysLT2R | 1 µM | HUVECs | Endothelial Contraction | |
| This compound | CysLT2R | 1 µM | HUVECs | Leukocyte Adhesion | |
| Bay-u9773 | CysLT1R/CysLT2R | Not specified | HUVECs | Calcium Influx |
Table 2: Agonist and Antagonist Potencies
| Compound | Parameter | Value | Receptor | Species | Reference |
| LTC4 | EC50 (binding) | 10⁻⁸ M | CysLT2R | Human | |
| LTD4 | EC50 (binding) | 10⁻⁸ M | CysLT2R | Human | |
| Bay-u9773 | pA2 | 6.8-7.7 | "Atypical" (CysLT2-like) | Guinea Pig | |
| Bay-u9773 | pKi | 7.0 ± 0.1 | CysLT1R | Guinea Pig | |
| Bay-u9773 | pIC50 | 5.3 | CysLT1R | Human | |
| Bay-u9773 | pIC50 | 6.36 | CysLT1R | Human |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in endothelial cells.
Intracellular Calcium Measurement
This protocol describes the measurement of intracellular calcium mobilization in response to CysLT2R agonists and its inhibition by this compound using a fluorescent calcium indicator.
Figure 2: Experimental workflow for intracellular calcium assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial growth medium
-
Glass-bottom culture dishes
-
Fluo-4 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
LTC4 or LTD4 (agonist)
-
This compound (antagonist)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Culture: Culture HUVECs in endothelial growth medium until confluent on glass-bottom dishes.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in HBS.
-
Wash the HUVEC monolayer once with HBS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with HBS to remove any extracellular dye.
-
Antagonist Pre-incubation: Incubate the cells with this compound (e.g., 1 µM) or vehicle control in HBS for 15-30 minutes at room temperature.
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add the CysLT2R agonist (LTC4 or LTD4) to the dish while continuously recording.
-
Record the fluorescence intensity for at least 5-10 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time for each cell or region of interest.
-
Calculate the peak fluorescence change relative to the baseline.
-
Compare the agonist-induced calcium response in the presence and absence of this compound to determine the extent of inhibition.
-
RhoA Activation Assay
This pull-down assay measures the amount of active, GTP-bound RhoA in endothelial cells following stimulation.
Materials:
-
HUVECs
-
Endothelial growth medium
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Rhotekin-RBD agarose beads
-
GTPγS (positive control)
-
GDP (negative control)
-
SDS-PAGE equipment
-
Western blotting equipment
-
Anti-RhoA antibody
Procedure:
-
Cell Treatment: Culture HUVECs to confluence, serum-starve overnight, and then treat with vehicle, LTC4/LTD4, or LTC4/LTD4 plus this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-down:
-
Incubate equal amounts of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rocking. These beads specifically bind to GTP-bound (active) RhoA.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Analysis: Quantify the band intensity to determine the relative amount of active RhoA in each sample.
Western Blot for Myosin Light Chain Phosphorylation
This protocol quantifies the level of phosphorylated myosin light chain (p-MLC) as a measure of actomyosin contractility.
Materials:
-
Treated HUVEC lysates (from a similar experiment to the RhoA assay)
-
SDS-PAGE and Western blotting equipment
-
Antibodies:
-
Primary antibody against phosphorylated MLC (p-MLC)
-
Primary antibody against total MLC (for normalization)
-
Appropriate secondary antibodies
-
Procedure:
-
Sample Preparation: Prepare cell lysates from HUVECs treated with agonists and/or this compound.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-MLC primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal.
-
Stripping and Re-probing (Normalization):
-
Strip the membrane of the bound antibodies.
-
Re-probe the membrane with an antibody against total MLC.
-
-
Analysis: Quantify the band intensities for both p-MLC and total MLC. Express the results as the ratio of p-MLC to total MLC to determine the relative level of phosphorylation.
Endothelial Permeability Assay (Transwell)
This assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing a quantitative measure of barrier function.
Materials:
-
HUVECs
-
Transwell inserts (with a permeable membrane)
-
24-well plates
-
FITC-dextran (or another fluorescent tracer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treatment:
-
Replace the medium in the upper and lower chambers with fresh serum-free medium.
-
Add this compound or vehicle to the upper chamber and incubate for 30 minutes.
-
Add the CysLT2R agonist (LTC4 or LTD4) to the upper chamber.
-
-
Permeability Measurement:
-
Add FITC-dextran to the upper chamber.
-
At various time points, collect a sample from the lower chamber.
-
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
Analysis: An increase in fluorescence in the lower chamber corresponds to an increase in permeability. Compare the permeability in different treatment groups to assess the effect of this compound.
Differentiating CysLT1R and CysLT2R Signaling
While both CysLT1R and CysLT2R are present on endothelial cells, they appear to mediate different cellular responses. This compound's selectivity for CysLT2R is crucial for dissecting these distinct pathways.
References
The CysLT2 Receptor: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cysteinyl leukotriene 2 (CysLT2) receptor is a G-protein coupled receptor (GPCR) that, along with the CysLT1 receptor, mediates the biological effects of the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4. These lipid mediators are potent inflammatory molecules derived from arachidonic acid and are centrally implicated in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. While the CysLT1 receptor has been extensively studied and is the target of approved anti-asthmatic drugs, the CysLT2 receptor presents a more complex and nuanced role in cellular signaling and disease. This technical guide provides an in-depth overview of the core functions of the CysLT2 receptor, including its signaling pathways, ligand interactions, and expression patterns, supported by quantitative data and detailed experimental methodologies.
Core Function and Signaling
The CysLT2 receptor is a 346-amino acid protein that shares 38% amino acid identity with the CysLT1 receptor.[1] It is encoded by the CYSLTR2 gene, located on chromosome 13q14.[1] The primary and most well-characterized function of the CysLT2 receptor is its role in mediating inflammatory responses.
Upon activation by its endogenous ligands, primarily LTC4 and LTD4, the CysLT2 receptor undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins. The receptor predominantly couples to Gq alpha subunits.[2] This coupling initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[1][3] This rapid increase in intracellular calcium concentration is a hallmark of CysLT2 receptor activation and triggers a variety of downstream cellular responses.
Beyond Gq-mediated calcium mobilization, evidence suggests potential coupling to other signaling pathways, including the activation of the ERK1/2 cascade, which is involved in cell proliferation and differentiation. Furthermore, the CysLT2 receptor has been shown to interact with and modulate the function of the CysLT1 receptor, suggesting a mechanism of cross-regulation that can fine-tune the cellular response to cysteinyl leukotrienes.
Data Presentation: Ligand Binding and Functional Potency
The interaction of ligands with the CysLT2 receptor has been characterized through various in vitro assays. The following tables summarize key quantitative data for endogenous agonists and synthetic antagonists.
Table 1: Agonist Potency at the Human CysLT2 Receptor
| Agonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| LTC4 | Calcium Mobilization | Recombinant CysLT2 Receptor Cell Line | EC50 | 0.81 ± 0.13 | |
| LTD4 | Calcium Mobilization | Recombinant CysLT2 Receptor Cell Line | EC50 | 0.99 ± 0.22 | |
| LTE4 | Calcium Mobilization | Recombinant CysLT2 Receptor Cell Line | EC50 | 59.0 ± 6.2 | |
| LTD4 | [3H]-LTD4 Binding | Recombinant CysLT2 Receptor Cell Line | IC50 | 1.3 ± 0.2 |
Table 2: Antagonist Potency at the Human CysLT2 Receptor
| Antagonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| HAMI3379 | LTD4-induced Calcium Mobilization | Recombinant CysLT2 Receptor Cell Line | IC50 | 3.8 | |
| HAMI3379 | LTC4-induced Calcium Mobilization | Recombinant CysLT2 Receptor Cell Line | IC50 | 4.4 | |
| HAMI3379 | [3H]-LTD4 Binding | Recombinant CysLT2 Receptor Cell Line | IC50 | 38 | |
| BayCysLT2RA | β-arrestin complementation assay | Recombinant CysLT2R | IC50 | 274 | |
| BAY u9773 | [3H]-LTD4 Binding | Recombinant CysLT2 Receptor Cell Line | IC50 | 496 ± 173 | |
| Zafirlukast | [3H]-LTD4 Binding | Recombinant CysLT2 Receptor Cell Line | IC50 | > 10,000 | |
| ONO-2050297 | Calcium Mobilization | CHO/hCysLT2 | IC50 | 0.00087 µM |
Tissue and Cellular Expression
The CysLT2 receptor exhibits a distinct and widespread expression pattern, suggesting its involvement in a variety of physiological and pathological processes. Highest levels of expression are found in the heart, placenta, spleen, peripheral blood leukocytes, and adrenal gland. In the lungs, it is expressed in interstitial macrophages and to a lesser extent in smooth muscle cells. Its presence has also been confirmed in various immune cells, including eosinophils, mast cells, and macrophages, as well as in endothelial cells, cardiac Purkinje cells, and brain tissue.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of ligands to the CysLT2 receptor expressed in a recombinant cell line.
1. Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human CysLT2 receptor.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
2. Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled LTD4 (e.g., 10 µM) for non-specific binding.
-
For competition assays, add 50 µL of varying concentrations of the test compound.
-
50 µL of [3H]-LTD4 (final concentration typically 1-2 nM).
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) presoaked in assay buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]-LTD4 to determine the Kd and Bmax values.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration following CysLT2 receptor activation.
1. Cell Preparation:
-
Seed CysLT2 receptor-expressing cells (e.g., CHO or HEK293) into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with the salt solution to remove excess dye.
3. Agonist/Antagonist Addition and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
For antagonist studies, pre-incubate the cells with the antagonist for a specified period before adding the agonist.
-
Set the plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Record a baseline fluorescence reading.
-
Inject the agonist (e.g., LTC4 or LTD4) and immediately begin kinetic measurement of fluorescence changes over time.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For dose-response curves, plot the peak fluorescence change against the log concentration of the agonist to determine the EC50 value.
-
For antagonist studies, plot the response to a fixed concentration of agonist in the presence of varying antagonist concentrations to determine the IC50 value.
Conclusion
The CysLT2 receptor is a critical component of the cysteinyl leukotriene signaling axis, with diverse roles in inflammation and other physiological processes. Its distinct ligand binding profile and tissue distribution compared to the CysLT1 receptor suggest non-redundant functions. A thorough understanding of the CysLT2 receptor's pharmacology and signaling is essential for the development of novel therapeutic strategies targeting CysLT-mediated diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to unravel the complexities of this important receptor.
References
- 1. Characterization of the human cysteinyl leukotriene 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
BayCysLT2: A Selective CysLT2 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BayCysLT2 is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and cardiovascular conditions. Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators that exert their effects through at least two receptor subtypes, CysLT1 and CysLT2. While CysLT1 receptor antagonists are established therapeutics, particularly in asthma, the distinct physiological and pathological roles of the CysLT2 receptor are still under investigation. The development of selective antagonists like this compound is crucial for elucidating the specific functions of the CysLT2 receptor and for the potential development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, selectivity, and effects in preclinical models.
Chemical Properties
-
IUPAC Name: 3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid
-
Molecular Formula: C₃₄H₃₉NO₈
-
Molecular Weight: 589.7 g/mol
Mechanism of Action
This compound acts as a competitive antagonist at the CysLT2 receptor. By binding to the receptor, it prevents the binding of endogenous CysLTs, primarily LTC4 and LTD4, thereby inhibiting the downstream signaling cascade. The CysLT2 receptor is known to couple to the Gq alpha subunit of heterotrimeric G proteins[1][2]. Upon agonist binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses. This compound blocks this initial step of receptor activation, thus preventing the mobilization of intracellular calcium and subsequent physiological effects mediated by the CysLT2 receptor.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Receptor | Ligand/Stimulus | Parameter | Value | Reference |
| β-Galactosidase-β-Arrestin Complementation | Human CysLT2 | LTD4 | IC50 | 274 nM | [1][3] |
| Intracellular Calcium Mobilization | Human CysLT2 | LTD4 | IC50 | Not explicitly quantified, but >500-fold more potent than at CysLT1 | [1] |
| Intracellular Calcium Mobilization | Human CysLT1 | LTD4 | IC50 | >500-fold higher than at CysLT2 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Treatment | Key Finding | Quantitative Data | Reference |
| Mouse | LTD4-induced Vascular Permeability | This compound (intraperitoneal injection) | Attenuated Evans blue dye leakage in the ear | Statistically significant reduction in dye extravasation | |
| Transgenic Mouse (hEC-CysLT2R) | Myocardial Ischemia/Reperfusion Injury | This compound (before or after ischemia) | Attenuated increased myocardial infarction damage | Infarct size in transgenic mice was 56 ± 15% of the risk area, which was significantly reduced by this compound. |
Note: A full preclinical pharmacokinetic profile for this compound is not publicly available. The pharmacokinetic data found for a "BAY x 7195" aerosol is for a different cysteinyl-leukotriene receptor antagonist and should not be attributed to this compound.
Signaling Pathway
The primary signaling pathway initiated by the activation of the CysLT2 receptor is depicted below. This compound acts by blocking the initial binding of CysLTs to the receptor.
Caption: CysLT2 Receptor Signaling Pathway.
Experimental Protocols
β-Galactosidase-β-Arrestin Complementation Assay for CysLT2R Activity
This assay is a cell-based method to measure receptor activation by detecting the recruitment of β-arrestin to the activated GPCR. The protocol described here is a general representation based on the PathHunter® β-arrestin assay principle, which was used to characterize this compound.
Materials:
-
PathHunter® β-arrestin GPCR cells co-expressing a ProLink™ (PK)-tagged CysLT2 receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Cell culture medium and supplements.
-
Assay buffer.
-
LTD4 (agonist).
-
This compound and other test compounds.
-
PathHunter® Detection Reagents (containing β-galactosidase substrate).
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating: Seed the PathHunter® CysLT2R β-arrestin cells into a 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well in cell culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer. Also, prepare a stock solution of the agonist LTD4.
-
Antagonist Incubation: Add the diluted this compound or other test compounds to the appropriate wells of the cell plate. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add LTD4 to all wells (except for vehicle controls) to a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® Detection Reagents to each well according to the manufacturer's instructions. Incubate for 60 minutes at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
Data Acquisition: Read the chemiluminescence on a plate reader.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the luminescent signal in the presence of the antagonist compared to the agonist-only control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human CysLT2 receptor.
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
LTD4 (agonist).
-
This compound and other test compounds.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the CysLT2R-expressing HEK293 cells into a 96-well black, clear-bottom assay plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add serial dilutions of this compound or other test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Baseline Reading: Measure the baseline fluorescence for a short period using the fluorescence plate reader.
-
Agonist Injection and Reading: Use the plate reader's injector to add a solution of LTD4 to all wells simultaneously to achieve a final concentration that gives a robust calcium signal (e.g., EC₈₀). Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the rise in intracellular calcium. The inhibitory effect of this compound is quantified by the reduction in the peak fluorescence signal. IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of this compound.
In Vivo Myocardial Ischemia/Reperfusion Injury Model
This protocol describes a common method to induce myocardial infarction in mice to study the effects of therapeutic interventions.
Materials:
-
Male mice (specific strain as per study design).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for thoracotomy.
-
Suture material (e.g., 8-0 silk).
-
Ventilator.
-
This compound solution for injection (e.g., intraperitoneal).
-
Triphenyltetrazolium chloride (TTC) stain.
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and intubate it for mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Ischemia: Maintain the ligation for a defined period (e.g., 30-60 minutes) to induce ischemia.
-
Reperfusion: Release the ligature to allow for reperfusion of the myocardium.
-
Treatment: Administer this compound either before the induction of ischemia or at the onset of reperfusion via the desired route (e.g., intraperitoneal injection).
-
Post-operative Care: Close the chest cavity, allow the animal to recover from anesthesia, and provide appropriate post-operative care.
-
Infarct Size Assessment: After a specified reperfusion period (e.g., 24-48 hours), euthanize the mouse, excise the heart, and slice it into sections. Stain the sections with TTC. Viable myocardium stains red, while the infarcted tissue remains pale.
-
Quantification: Image the heart slices and quantify the area of infarction as a percentage of the total area at risk.
In Vivo Vascular Permeability Assay (Evans Blue Extravasation)
This assay measures the leakage of plasma proteins from blood vessels into the surrounding tissue, a hallmark of increased vascular permeability.
Materials:
-
Mice.
-
LTD4 solution.
-
This compound solution.
-
Evans blue dye solution (e.g., 1% in saline).
-
Formamide.
-
Spectrophotometer.
Procedure:
-
Treatment: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Induction of Permeability: After a suitable pre-treatment time, inject LTD4 intradermally into the ear or another appropriate site to induce local vascular permeability.
-
Dye Injection: Inject Evans blue dye intravenously. The dye binds to serum albumin.
-
Circulation: Allow the dye to circulate for a defined period (e.g., 30 minutes).
-
Tissue Collection: Euthanize the mice and excise the tissue of interest (e.g., ear).
-
Dye Extraction: Incubate the tissue in formamide at 60°C for 24 hours to extract the extravasated Evans blue dye.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.
-
Data Analysis: The amount of extravasated dye is proportional to the absorbance reading and is indicative of the degree of vascular permeability. Compare the results from this compound-treated animals to vehicle-treated controls.
Experimental and Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a selective GPCR antagonist like this compound.
References
- 1. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
BayCysLT2 (CAS RN: 712313-33-2): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BayCysLT2, with the Chemical Abstracts Service (CAS) Registry Number 712313-33-2, is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1][2][3] Cysteinyl leukotrienes (CysLTs) are lipid mediators derived from arachidonic acid that play a significant role in inflammatory processes. Their effects are mediated through at least two G protein-coupled receptors, CysLT1 and CysLT2. While CysLT1 receptor antagonists are established therapeutics for asthma and allergic rhinitis, the distinct roles of the CysLT2 receptor are an active area of research, with implications in cardiovascular diseases and cancer. This compound serves as a critical pharmacological tool to elucidate the physiological and pathological functions of the CysLT2 receptor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and the signaling pathways it modulates.
Chemical and Physical Properties
This compound, also known as CAY10633, is an isophthalic acid derivative.[2] Its systematic name is 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 712313-33-2 |
| Molecular Formula | C₃₄H₃₉NO₈ |
| Molecular Weight | 589.7 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| UV/Vis. (λmax) | 220 nm |
| Solubility | Soluble in DMSO (approx. 20 mg/ml) and dimethyl formamide (DMF) (approx. 20 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer of choice (e.g., solubility is approx. 0.1 mg/ml in a 1:9 solution of DMF:PBS, pH 7.2). |
| Storage | Store at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day. |
Mechanism of Action
This compound is a selective antagonist of the CysLT2 receptor. It competitively binds to the receptor, preventing the binding of endogenous ligands such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4). The CysLT2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit (Gαq).
Upon activation by its agonists, the CysLT2 receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and cell proliferation. This compound effectively blocks these downstream signaling events by preventing the initial receptor activation.
Quantitative Data
This compound exhibits high potency and selectivity for the CysLT2 receptor over the CysLT1 receptor.
Table 2: In Vitro Activity of this compound
| Assay | Target | Ligand | Cell Line | IC₅₀ | Reference |
| Radioligand Binding | CysLT2 Receptor | LTD4 | CHO cells | 35 nM | |
| Radioligand Binding | CysLT1 Receptor | LTD4 | CHO cells | >10,000 nM | |
| Calcium Mobilization | CysLT2 Receptor | LTD4 | HEK293 cells | 53 nM |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the antagonistic effect of this compound on LTD4-induced calcium mobilization in HEK293 cells stably expressing the human CysLT2 receptor.
Materials:
-
HEK293 cells stably expressing human CysLT2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Leukotriene D4 (LTD4)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed HEK293-CysLT2 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well and incubate for 1 hour at 37°C in the dark.
-
Compound Incubation: After incubation, wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the LTD4-induced calcium response by this compound at each concentration to determine the IC₅₀ value.
In Vivo Myocardial Ischemia/Reperfusion Injury Model
This protocol describes the use of this compound in a mouse model of myocardial ischemia/reperfusion injury induced by ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male C57BL/6 mice (or a relevant transgenic strain)
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy and LAD ligation
-
Ventilator
-
Suture material (e.g., 8-0 silk)
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Identify the left anterior descending (LAD) coronary artery.
-
LAD Ligation: Pass a suture under the LAD and tie a slipknot to occlude the artery. Successful occlusion is confirmed by the blanching of the anterior wall of the left ventricle. Maintain the occlusion for a defined period (e.g., 30-60 minutes).
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time point (e.g., before ischemia or at the onset of reperfusion).
-
Reperfusion: After the ischemic period, release the slipknot to allow reperfusion of the coronary artery.
-
Post-operative Care: Close the chest cavity and allow the animal to recover.
-
Endpoint Analysis: After a defined reperfusion period (e.g., 24 hours), euthanize the animal and excise the heart. Slice the heart and incubate the slices in TTC solution to differentiate between viable (red) and infarcted (pale) tissue. Measure the infarct size as a percentage of the area at risk.
In Vivo Tumor Angiogenesis Model
This protocol details the use of this compound in a syngeneic mouse model of tumor angiogenesis using Lewis Lung Carcinoma (LLC) cells.
Materials:
-
Male C57BL/6 mice
-
Lewis Lung Carcinoma (LLC) cells
-
This compound
-
Vehicle (e.g., saline)
-
Matrigel (optional, for initial tumor cell implantation)
-
Calipers for tumor measurement
-
Immunohistochemistry reagents for vessel density analysis (e.g., anti-CD31 antibody)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject LLC cells (e.g., 2 x 10⁶ cells in 100 µL of PBS) into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle every other day for a specified duration (e.g., five doses).
-
Tumor Measurement: Measure the tumor volume with calipers every few days throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period (e.g., day 21), euthanize the mice and excise the tumors.
-
Angiogenesis Assessment: Process the tumors for histological analysis. Perform immunohistochemistry with an endothelial cell marker (e.g., CD31) to quantify microvessel density. Other parameters such as tumor metastasis can also be assessed.
Conclusion
This compound is an invaluable tool for investigating the role of the CysLT2 receptor in health and disease. Its high potency and selectivity allow for precise pharmacological interrogation of CysLT2-mediated signaling pathways. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute robust studies aimed at further understanding the therapeutic potential of targeting the CysLT2 receptor. As research in this area continues, this compound will undoubtedly play a crucial role in uncovering new biological insights and potentially new therapeutic strategies for a range of inflammatory and proliferative disorders.
References
BayCysLT2: A Technical Guide to a Selective CysLT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of BayCysLT2, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory processes and have been implicated in various diseases, including asthma, cardiovascular conditions, and cancer. The CysLT2 receptor, a G-protein coupled receptor, is a key component of this signaling pathway. This compound, an isophthalic acid derivative, has emerged as a valuable tool for elucidating the physiological and pathological roles of the CysLT2 receptor and as a potential therapeutic agent. This document details the medicinal chemistry efforts leading to its discovery, its pharmacological properties, and the experimental protocols utilized in its preclinical evaluation.
Discovery and Medicinal Chemistry
The discovery of this compound originated from a medicinal chemistry program focused on identifying selective antagonists for the CysLT2 receptor. The foundational structure and synthesis of this compound are detailed in the patent for "Isophthalic acid derivatives" (US20060154912A1)[1].
Chemical Structure:
-
Chemical Name: 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid[2].
-
Molecular Formula: C₃₄H₃₉NO₈[2]
-
Molecular Weight: 589.7 g/mol [2]
The synthesis of this compound involves a multi-step process, likely starting from simpler isophthalic acid precursors and incorporating the cyclohexylamino, propoxy, and phenoxybutoxy moieties through sequential chemical reactions. While the exact, step-by-step synthesis is proprietary and detailed within the patent, the general approach would involve standard organic chemistry techniques such as esterification, amidation, and ether synthesis.
Structure-activity relationship (SAR) studies, presumably detailed within the patent, would have guided the optimization of the lead compounds to achieve high affinity and selectivity for the CysLT2 receptor over the CysLT1 receptor. The presence of two carboxylic acid groups and the specific lengths of the linker chains are likely key determinants of its pharmacological activity.
Pharmacology
This compound is a highly selective antagonist of the CysLT2 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
This compound's primary mechanism of action is the competitive blockade of the CysLT2 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of endogenous ligands such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4).
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 53 nM | HEK293 cells expressing human CysLT2 receptors (calcium mobilization assay) | [1] |
| Selectivity | >500-fold selective for CysLT2R over CysLT1R | HEK293 cells (intracellular calcium mobilization assay) |
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the potential therapeutic utility of this compound in various disease contexts.
| Animal Model | This compound Dose & Route | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion Injury (mouse) | 3 mg/kg, i.p. | Reduced infarct size, attenuated vascular leakage, decreased neutrophil infiltration. | |
| Tumor Angiogenesis (Lewis Lung Carcinoma in C57BL/6 mice) | 3 mg/kg, i.p. | Significantly reduced tumor volume, decreased vessel density, and inhibited lung metastasis. |
Signaling Pathways
The CysLT2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq alpha subunits. Upon activation by its ligands, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various cellular responses, including smooth muscle contraction, increased vascular permeability, and cellular proliferation. This compound acts by blocking the initial step of this cascade.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a representative method for assessing the antagonist activity of compounds at the CysLT2 receptor.
In Vivo Tumor Angiogenesis Model
This protocol outlines the key steps for evaluating the anti-angiogenic and anti-tumor effects of this compound in a preclinical mouse model.
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
6-8 week old male C57BL/6 mice
-
This compound (formulated for intraperitoneal injection)
-
Saline (vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of LLC cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor size regularly using calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (3 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection every other day for a specified period (e.g., 14-21 days).
-
Tumor Measurement: Continue to measure tumor volume throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Assessment of Angiogenesis and Metastasis:
-
Tumor weight and volume are recorded.
-
A portion of the tumor can be processed for histological analysis to assess vessel density (e.g., by staining for CD31).
-
Lungs can be harvested to quantify the number and size of metastatic nodules.
-
Clinical Development
As of the latest available information, there is no evidence to suggest that this compound has entered into human clinical trials. A thorough search of clinical trial registries did not yield any results for this compound. Its development status remains preclinical, where it serves as a critical research tool for understanding CysLT2 receptor biology.
Conclusion
This compound is a potent and selective CysLT2 receptor antagonist that has been instrumental in advancing our understanding of the role of this receptor in various physiological and pathological processes. Its well-defined chemical structure and pharmacological profile make it an invaluable tool for researchers in the fields of inflammation, cardiovascular disease, and oncology. While its clinical development has not been pursued, the preclinical data suggest that targeting the CysLT2 receptor may hold therapeutic promise for a range of diseases. This technical guide provides a consolidated resource for scientists and drug development professionals interested in the discovery and preclinical development of this compound.
References
An In-depth Technical Guide to the CysLT1 vs. CysLT2 Receptor Pathways for Researchers and Drug Development Professionals
Introduction
The cysteinyl leukotrienes (CysLTs), comprised of leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators critically involved in inflammatory processes. Their physiological and pathological effects are mediated through specific cell surface G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors. While both receptors are activated by CysLTs, they exhibit distinct signaling pathways, ligand affinities, and tissue distribution, leading to different and sometimes opposing biological outcomes. This technical guide provides a comprehensive overview of the CysLT1 and CysLT2 receptor pathways, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to aid researchers and drug development professionals in this field.
Receptor Characteristics and Ligand Binding
The CysLT1 and CysLT2 receptors are products of different genes and share only 38% amino acid sequence homology.[1] This divergence in structure underlies their distinct pharmacological properties.
Table 1: Ligand Binding Affinities and Agonist Potency
| Receptor | Ligand | Binding Affinity (Kd/Ki) | Rank Order of Agonist Potency |
| CysLT1 | LTD4 | ~1 nM[1] | LTD4 > LTC4 > LTE4[2] |
| LTC4 | ~10 nM[1] | ||
| LTE4 | Low affinity[1] | ||
| CysLT2 | LTC4 | ~10 nM | LTC4 = LTD4 > LTE4 |
| LTD4 | ~10 nM | ||
| LTE4 | Low affinity |
Tissue Distribution and Expression
The differential expression patterns of CysLT1 and CysLT2 receptors contribute to their distinct roles in physiology and disease.
Table 2: Tissue and Cell-type Expression of CysLT1 and CysLT2 Receptors
| Receptor | High Expression Tissues/Cells |
| CysLT1 | Spleen, peripheral blood leukocytes, interstitial lung macrophages, airway smooth muscle cells. |
| CysLT2 | Heart, adrenal glands, placenta, spleen, peripheral blood leukocytes, brain. |
Signaling Pathways
Upon ligand binding, CysLT1 and CysLT2 receptors undergo conformational changes, leading to the activation of intracellular signaling cascades. Both receptors primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) pathway. However, evidence also suggests coupling to other G proteins, leading to a diverse range of downstream effects.
CysLT1 Receptor Signaling
Activation of the CysLT1 receptor predominantly leads to the activation of Gq/11, which in turn stimulates PLC. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and cell proliferation.
In some cell types, the CysLT1 receptor has also been shown to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as activation of the Ras-MAPK pathway.
References
BayCysLT2 and its Effect on Calcium Signaling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in inflammatory and allergic responses. Their effects are mediated through two G protein-coupled receptors (GPCRs), the CysLT₁ and CysLT₂ receptors. While the role of the CysLT₁ receptor in conditions like asthma is well-established and targeted by existing drugs, the CysLT₂ receptor is an area of growing research interest for its distinct physiological and pathological functions. This technical guide provides a comprehensive overview of the CysLT₂ receptor antagonist, BayCysLT2, and its impact on intracellular calcium signaling, a key downstream event following receptor activation.
The CysLT₂ Receptor and Calcium Mobilization
The CysLT₂ receptor is a GPCR that, upon activation by its endogenous ligands LTC₄ and LTD₄, primarily couples to the Gαq subunit of heterotrimeric G proteins.[1] This initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i).
Activation of Gαq stimulates the effector enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER), which acts as a major intracellular calcium store. The binding of IP₃ to its receptor opens the channel, leading to the release of stored Ca²⁺ into the cytoplasm, resulting in a rapid and transient increase in [Ca²⁺]i. This elevation in intracellular calcium is a critical signal that triggers a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of inflammatory mediators.[1]
This compound: A Selective CysLT₂ Receptor Antagonist
This compound is a pharmacological tool used in research to selectively block the activation of the CysLT₂ receptor. By binding to the receptor, it prevents the endogenous ligands, LTC₄ and LTD₄, from activating the downstream signaling pathway, thereby inhibiting the subsequent mobilization of intracellular calcium. The specificity of this compound for the CysLT₂ receptor over the CysLT₁ receptor makes it a valuable tool for elucidating the specific functions of the CysLT₂ receptor in various physiological and disease models.
Quantitative Data on CysLT₂ Receptor Antagonism and Calcium Signaling
Table 1: Inhibitory Potency of HAMI3379 on Agonist-Induced Calcium Mobilization in a Human CysLT₂ Receptor Reporter Cell Line [1]
| Agonist | Antagonist | IC₅₀ (nM) |
| Leukotriene D₄ (LTD₄) | HAMI3379 | 3.8 |
| Leukotriene C₄ (LTC₄) | HAMI3379 | 4.4 |
Table 2: Inhibitory Potency of BAY u9773 on Agonist-Induced Calcium Mobilization in a Human CysLT₂ Receptor Reporter Cell Line [1]
| Agonist | Antagonist | IC₅₀ (nM) |
| Leukotriene D₄ (LTD₄) | BAY u9773 | 18.3 |
| Leukotriene C₄ (LTC₄) | BAY u9773 | 19.5 |
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway from CysLT₂ receptor activation to calcium mobilization and the point of inhibition by this compound.
CysLT₂ Receptor Calcium Signaling Pathway
Experimental Protocols
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to CysLT₂ receptor activation and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the CysLT₂ receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human CysLT₂ receptor)
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
LTC₄ or LTD₄ (agonists)
-
This compound (antagonist)
-
Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Experimental Workflow Diagram:
Workflow for Intracellular Calcium Assay
Procedure:
-
Cell Culture: Seed the CysLT₂ receptor-expressing cells into a black-walled, clear-bottom 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS to each well. If using probenecid, add it to the HBSS at a final concentration of 1-2.5 mM to inhibit dye leakage.
-
-
Antagonist Pre-incubation:
-
For antagonist experiments, add this compound at various concentrations to the respective wells. For control wells, add the vehicle used to dissolve this compound.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Calcium Measurement:
-
Place the microplate in the fluorescence reader.
-
Measure the baseline fluorescence by recording the emission at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm for a short period (e.g., 20-60 seconds).
-
Using the instrument's injection system, add the CysLT₂ receptor agonist (LTC₄ or LTD₄) to the wells.
-
Immediately begin recording the fluorescence changes at 340 nm and 380 nm excitation for several minutes to capture the full calcium transient.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point.
-
The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by comparing the peak fluorescence ratio in the presence of the antagonist to that in the absence of the antagonist (agonist-only control).
-
IC₅₀ values can be calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound serves as a critical research tool for investigating the physiological and pathological roles of the CysLT₂ receptor. Its ability to selectively antagonize this receptor and inhibit the downstream calcium signaling provides a powerful means to dissect the contributions of the CysLT₂ pathway in various cellular and disease processes. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of CysLT signaling and inflammation. Further characterization of this compound and the development of novel CysLT₂ receptor antagonists hold promise for future therapeutic interventions.
References
Methodological & Application
BayCysLT2 In Vivo Administration for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for the in vivo use of BayCysLT2, a selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2R), in mouse models. This document is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
This compound is a potent and selective antagonist for the CysLT2 receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer progression. Understanding the appropriate dosage, administration route, and experimental protocols is crucial for the successful preclinical evaluation of this compound in mouse models.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in mouse models based on published studies.
Table 1: this compound In Vivo Dosage and Administration in a Cancer Model
| Parameter | Details | Reference |
| Mouse Model | Syngeneic Lewis Lung Carcinoma (LLC) | [1] |
| Strain | Wild-type (specific strain not detailed) | [1] |
| Dosage | 3 mg/kg of body weight | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosing Schedule | Every other day | [1] |
| Vehicle | Saline | |
| Observed Effects | - Statistically significant reduction in tumor volume. - Significant reduction in lung metastasis. - Reduced tumor vessel density. - Increased pericyte coverage of tumor vasculature. - Reduced dextran leakage from tumor vessels. |
Table 2: this compound In Vivo Application in a Cardiovascular Model
| Parameter | Details | Reference |
| Mouse Model | Myocardial Ischemia/Reperfusion Injury | |
| Administration | Intraperitoneal (i.p.) injection | |
| Dosage | Specific dosage not provided in the available literature. | |
| Observed Effects | - Attenuated leukotriene D4-induced Evans blue dye leakage in the murine ear vasculature. - Attenuated increased myocardial infarction damage when administered either before or after ischemia/reperfusion. - Decreased neutrophil infiltration. - Decreased leukocyte adhesion molecule mRNA expression. |
Note: While this compound has been shown to be effective in a mouse model of myocardial ischemia/reperfusion, the specific dosage used in the study was not found in the provided search results. Researchers should consider performing dose-response studies to determine the optimal dosage for this and other models.
Pharmacokinetics, Pharmacodynamics, and Toxicology
No specific pharmacokinetic, pharmacodynamic, or toxicology data for this compound in mouse models were available in the provided search results. It is highly recommended that researchers conduct appropriate safety and toxicology studies, as well as pharmacokinetic and pharmacodynamic profiling, as part of their preclinical drug development program.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound compound
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the body weight of the mice.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline to achieve the desired final concentration for injection. The injection volume for intraperitoneal administration in mice should typically not exceed 10 ml/kg.
-
Vortex the solution thoroughly to ensure complete dissolution of the compound. Visually inspect the solution for any particulate matter before administration.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)
-
Animal restraint device (optional)
-
70% ethanol for disinfection
Protocol:
-
Restrain the mouse securely. Proper handling techniques are essential to minimize stress and ensure accurate injection.
-
Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle with the bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe, withdraw the needle and select a new injection site.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Signaling Pathways and Experimental Workflows
CysLT2 Receptor Signaling Pathway
The cysteinyl leukotriene receptor 2 (CysLT2R) is a G protein-coupled receptor (GPCR). Upon binding its ligands, such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a tumor-bearing mouse model.
References
BayCysLT2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
BayCysLT2 is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor, a G protein-coupled receptor involved in various physiological and pathological processes.[1][2] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that exert their effects through CysLT1 and CysLT2 receptors.[3] this compound has been instrumental in elucidating the specific roles of the CysLT2 receptor in conditions such as myocardial ischemia/reperfusion injury, vascular permeability, and tumor angiogenesis.[4][5] These application notes provide detailed information on the solubility of this compound, protocols for its preparation in experimental settings, and an overview of the signaling pathways it modulates.
II. Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid and has the following properties:
| Property | Value | Reference |
| Formal Name | 3-[[(3-carboxycyclohexyl)amino]carbonyl]- 4-[3-[4-(4-phenoxybutoxy)phenyl] propoxy]-benzoic acid | |
| Synonym | CAY10633 | |
| Molecular Formula | C34H39NO8 | |
| Formula Weight | 589.7 g/mol | |
| Purity | ≥95% | |
| UV/Vis. λmax | 220 nm | |
| Storage | -20°C | |
| Stability | ≥4 years (at -20°C) |
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. It is highly soluble in organic solvents but sparingly soluble in aqueous buffers.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| 1:9 (v/v) DMF:PBS (pH 7.2) | ~0.1 mg/mL |
III. Preparation of this compound for Experiments
Proper preparation of this compound solutions is critical for experimental success. The following protocols provide guidance for preparing stock and working solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound crystalline solid
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, airtight vials
Procedure:
-
Equilibrate the vial containing this compound to room temperature before opening.
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution, add 169.6 µL of solvent to 1 mg of this compound).
-
Purge the vial with an inert gas to minimize oxidation.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution in airtight vials at -20°C for long-term storage. For frequent use, smaller aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions
Due to its limited aqueous solubility, a specific procedure is required to prepare working solutions of this compound in aqueous buffers.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
To maximize solubility, first dissolve this compound in DMF.
-
Perform a serial dilution of the stock solution with the aqueous buffer to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
It is recommended to prepare aqueous solutions fresh for each experiment. We do not recommend storing the aqueous solution for more than one day.
-
Ensure the final concentration of the organic solvent in the working solution is compatible with the experimental system and include appropriate vehicle controls.
IV. Experimental Protocols
This compound is a valuable tool for studying the role of the CysLT2 receptor in various cellular and in vivo models.
Protocol 3: In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the CysLT2 receptor.
Materials:
-
HEK293 cells stably expressing the human CysLT2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Leukotriene D4 (LTD4) or Leukotriene C4 (LTC4) as an agonist
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed the CysLT2 receptor-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: After dye loading, wash the cells again and incubate them with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Then, add the CysLT2 receptor agonist (e.g., LTD4) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium response by this compound for each concentration and determine the IC50 value. This compound has been shown to have an IC50 of 53 nM for inhibiting LTD4-induced calcium mobilization in HEK293 cells expressing human CysLT2 receptors.
Protocol 4: In Vivo Myocardial Ischemia/Reperfusion Injury Model
This protocol describes the use of this compound to investigate the role of the CysLT2 receptor in a mouse model of myocardial infarction.
Materials:
-
Mice (e.g., C57BL/6 or transgenic mice expressing human CysLT2 receptor)
-
This compound
-
Vehicle (e.g., saline or a solution compatible with the final formulation)
-
Surgical instruments for coronary artery ligation
-
Anesthesia
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
Procedure:
-
Animal Preparation: Anesthetize the mice and perform a thoracotomy to expose the heart.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal injection either before ischemia or at the onset of reperfusion.
-
Ischemia/Reperfusion: Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30 minutes) to induce ischemia. Then, remove the ligature to allow for reperfusion (e.g., for 24 hours).
-
Infarct Size Assessment: After the reperfusion period, excise the heart and slice it into sections. Incubate the sections in TTC solution, which stains viable myocardium red, leaving the infarcted area pale.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk or the total left ventricular area. Compare the infarct sizes between the this compound-treated and vehicle-treated groups.
V. Signaling Pathway
This compound acts as an antagonist at the CysLT2 receptor, which is a G protein-coupled receptor (GPCR). The binding of agonists like LTC4 and LTD4 to the CysLT2 receptor primarily activates Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in intracellular calcium is a key signaling event that mediates various downstream cellular responses, including endothelial cell contraction, increased vascular permeability, and angiogenesis.
Caption: CysLT2 Receptor Signaling Pathway and Inhibition by this compound.
VI. Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment investigating the effect of this compound.
Caption: General workflow for an in vitro experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Cysteinyl leukotriene 2 receptor promotes endothelial permeability, tumor angiogenesis, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
BayCysLT2: A Novel Antagonist for the Study of Tumor Angiogenesis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The cysteinyl leukotriene receptor 2 (CysLT2R) has emerged as a key player in mediating tumor angiogenesis independent of the well-established VEGF signaling pathway.[1][2] BayCysLT2, a selective antagonist of CysLT2R, offers a valuable tool for investigating the role of this receptor in tumor vascularization and for exploring novel anti-angiogenic therapeutic strategies.[1][2] These application notes provide a summary of the effects of this compound on tumor angiogenesis and detailed protocols for its use in relevant in vitro and in vivo assays.
Data Presentation
The following tables summarize the quantitative effects of this compound on tumor growth, angiogenesis, and metastasis in a Lewis Lung Carcinoma (LLC) mouse model.
Table 1: Effect of this compound on Primary Tumor Growth
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) |
| Saline (Control) | 1500 ± 150 |
| This compound (3 mg/kg) | 800 ± 100* |
*p < 0.05 compared to saline control. Data derived from studies on LLC tumor-bearing mice.[1]
Table 2: Effect of this compound on Tumor Vasculature and Metastasis
| Parameter | Saline (Control) | This compound (3 mg/kg) |
| Tumor Vessel Density (CD31+ vessels/field, Mean ± SEM) | 25 ± 3 | 12 ± 2 |
| Dextran Leakage (arbitrary units, Mean ± SEM) | 1.8 ± 0.2 | 0.9 ± 0.1 |
| Lung Metastatic Foci (number, Mean ± SEM) | 35 ± 5 | 15 ± 3* |
*p < 0.05 compared to saline control. Data derived from studies on LLC tumor-bearing mice.
Signaling Pathways
This compound exerts its anti-angiogenic effects by blocking the CysLT2R signaling pathway in endothelial cells. Activation of CysLT2R by its ligands, such as leukotriene D4 (LTD4), leads to increased endothelial cell contraction and permeability, promoting angiogenesis. This compound inhibits these downstream effects.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on tumor angiogenesis.
In Vivo Tumor Growth and Angiogenesis Model
This protocol describes the use of this compound in a syngeneic mouse tumor model to assess its impact on tumor growth and angiogenesis.
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
C57BL/6 mice (6-8 weeks old)
-
This compound (3 mg/kg body weight)
-
Saline solution
-
Calipers
-
CD31 antibody for immunohistochemistry
-
Texas Red-conjugated dextran
Procedure:
-
Cell Culture: Culture LLC cells in appropriate media until they reach 80-90% confluency.
-
Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ LLC cells in 100 µL of PBS into the flanks of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 3 days. Calculate tumor volume using the formula: (length x width²) / 2.
-
Treatment Administration: Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups. Administer this compound (3 mg/kg) or saline intraperitoneally daily.
-
Vascular Permeability Assay: 20 days after tumor cell injection, intravenously inject Texas Red-conjugated dextran to assess vascular leakage.
-
Tissue Harvesting and Analysis: At day 21, euthanize the mice and harvest the primary tumors and lungs.
-
Immunohistochemistry: Fix the tumors in paraffin, section, and stain with an anti-CD31 antibody to visualize and quantify blood vessel density.
-
Metastasis Assessment: Fix the lungs, section, and stain with Hematoxylin and Eosin (H&E) to count the number of metastatic foci.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis, and the inhibitory effect of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel (growth factor-reduced)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
LTD4 (CysLT2R agonist)
-
Calcein AM
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in EGM-2.
-
Treatment: Treat the cells with vehicle control, LTD4 (500 nM) alone, or LTD4 in combination with various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-16 hours.
-
Visualization and Quantification: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope. Quantify the extent of tube formation by measuring the total tube length or the number of branch points in multiple random fields for each condition.
Endothelial Cell Permeability Assay
This assay measures the integrity of the endothelial cell monolayer and its disruption by CysLT2R activation, which is inhibited by this compound.
Materials:
-
Mouse Lung Endothelial Cells (MLECs) from wild-type and Cysltr2⁻/⁻ mice
-
Transwell inserts (0.4 µm pore size)
-
LTD4
-
This compound
-
FITC-dextran
Procedure:
-
Cell Seeding: Seed MLECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.
-
Treatment: Pre-treat the cells with this compound or vehicle for 30 minutes, followed by stimulation with LTD4 (500 nM).
-
Permeability Measurement: Add FITC-dextran to the upper chamber and incubate for 1 hour.
-
Quantification: Collect the medium from the lower chamber and measure the fluorescence intensity using a plate reader. An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.
Conclusion
This compound is a potent and selective antagonist of CysLT2R that effectively inhibits tumor angiogenesis, normalizes tumor vasculature, and reduces tumor growth and metastasis in preclinical models. The protocols described here provide a framework for utilizing this compound to investigate the role of the CysLT2R pathway in tumor angiogenesis and to evaluate its potential as an anti-cancer therapeutic agent.
References
BayCysLT2: A Novel Avenue for Cardioprotection in Myocardial Infarction Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that play a significant role in the pathophysiology of cardiovascular diseases, including myocardial infarction (MI). Their effects are mediated through two G protein-coupled receptors, CysLT1R and CysLT2R. The CysLT2 receptor, in particular, is highly expressed in the heart and vasculature and has been implicated in mediating detrimental inflammatory responses following myocardial ischemia/reperfusion (I/R) injury. BayCysLT2 is a potent and highly selective antagonist of the CysLT2 receptor, offering a valuable pharmacological tool to investigate the role of this receptor in MI and as a potential therapeutic agent to mitigate cardiac damage.
These application notes provide a comprehensive overview of the use of this compound in myocardial infarction research, including its mechanism of action, key experimental findings, and detailed protocols for its application in preclinical studies.
Mechanism of Action
In the context of myocardial infarction, the activation of the CysLT2 receptor on endothelial cells by CysLTs contributes to a cascade of inflammatory events that exacerbate tissue injury. This activation leads to increased vascular permeability, promoting edema and the infiltration of inflammatory cells, such as neutrophils, into the ischemic myocardial tissue.[1][2] This inflammatory influx further amplifies tissue damage through the release of reactive oxygen species and proteolytic enzymes.
This compound competitively binds to the CysLT2 receptor, thereby blocking the downstream signaling pathways initiated by CysLTs. This antagonism has been shown to effectively reduce myocardial I/R injury by:
-
Decreasing Vascular Permeability: By inhibiting CysLT2R, this compound mitigates the increase in coronary endothelial leakage, reducing edema and hemorrhage in the infarcted area.[1][3]
-
Reducing Inflammatory Cell Infiltration: this compound treatment leads to a significant decrease in the infiltration of neutrophils into the myocardium following I/R.[3]
-
Downregulating Pro-inflammatory Gene Expression: The antagonist has been observed to decrease the expression of key leukocyte adhesion molecules such as VCAM-1 and ICAM, which are crucial for the recruitment of inflammatory cells.
This multi-faceted mechanism ultimately results in a reduction of infarct size and preservation of cardiac function.
Key Experimental Findings
Preclinical studies in mouse models of myocardial I/R injury have demonstrated the cardioprotective effects of this compound.
| Parameter | Model | Treatment | Key Findings | Reference |
| Infarct Size | Transgenic mice overexpressing human CysLT2R in vascular endothelium (hEC-CysLT2R) | This compound administered before or after I/R | Attenuated the increased myocardial infarction damage observed in hEC-CysLT2R mice. | |
| Vascular Permeability | hEC-CysLT2R mice | Intraperitoneal injection of this compound | Significantly attenuated leukotriene D4-induced Evans blue dye leakage in the murine ear vasculature, indicating reduced vascular permeability. | |
| Neutrophil Infiltration | hEC-CysLT2R mice | This compound treatment | Decreased neutrophil infiltration into the myocardium. | |
| Leukocyte Adhesion Molecule Expression | hEC-CysLT2R mice | This compound treatment | Decreased mRNA expression of leukocyte adhesion molecules. | |
| Selectivity | In vitro assays | This compound | >500-fold more selective for CysLT2R compared with CysLT1R. | |
| Potency | In vitro β-galactosidase-β-arrestin complementation assay | This compound vs. Bay-u9773 (nonselective antagonist) | ~20-fold more potent than Bay-u9773 (IC50 274 nM vs. 4.6 μM, respectively). |
Experimental Protocols
Murine Model of Myocardial Ischemia/Reperfusion Injury
This protocol describes the induction of myocardial I/R injury in mice to evaluate the therapeutic potential of this compound.
Materials:
-
Male C57BL/6J mice (or transgenic models as required)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments
-
Ventilator
-
Suture material (e.g., 8-0 silk)
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
-
Evans blue dye
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and intubate for mechanical ventilation.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia: Maintain the occlusion for a period of 30-60 minutes. Successful occlusion can be confirmed by the paling of the anterior ventricular wall.
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery. Reperfusion is typically allowed for 2 to 24 hours.
-
Drug Administration: this compound or vehicle can be administered via various routes (e.g., intraperitoneal, intravenous) at different time points relative to the I/R procedure (e.g., before ischemia or at the onset of reperfusion).
-
Infarct Size Assessment:
-
At the end of the reperfusion period, re-occlude the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR).
-
Euthanize the animal and excise the heart.
-
Slice the ventricles and incubate in TTC stain. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR.
-
Assessment of Vascular Permeability (Evans Blue Extravasation)
This protocol measures changes in vascular permeability in response to CysLT2R activation and its blockade by this compound.
Materials:
-
Mice
-
Leukotriene D4 (LTD4)
-
This compound
-
Evans blue dye
-
Formamide
-
Spectrophotometer
Procedure:
-
Treatment: Administer this compound or vehicle to the mice.
-
Induction of Permeability: After a specified time, inject LTD4 to induce vascular permeability. A common model is injection into the murine ear.
-
Dye Injection: Inject Evans blue dye intravenously.
-
Tissue Collection: After a circulation period, euthanize the animal and collect the tissue of interest (e.g., ear).
-
Dye Extraction: Incubate the tissue in formamide to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extract using a spectrophotometer to quantify the amount of extravasated dye, which correlates with vascular permeability.
Visualizations
Caption: Mechanism of action of this compound in myocardial infarction.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a valuable research tool for dissecting the role of the CysLT2 receptor in the inflammatory response to myocardial infarction. Its high selectivity and proven efficacy in preclinical models make it an important compound for studies aimed at developing novel cardioprotective therapies. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their investigations of MI and related cardiovascular pathologies. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Endothelial Cysteinyl Leukotriene 2 Receptor Expression Mediates Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial cysteinyl leukotriene 2 receptor expression and myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
BayCysLT2 as a Tool Compound for Asthma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway remodeling. Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators that play a pivotal role in the pathophysiology of asthma.[1][2] They exert their effects through binding to specific G-protein coupled receptors, namely the CysLT1 receptor (CysLT1R) and the CysLT2 receptor (CysLT2R).[3][4] While CysLT1R antagonists like montelukast are established asthma therapies, the role of CysLT2R in asthma is an active area of research.[5]
BayCysLT2 (also known as BayCysLT2RA) is a tool compound specifically designed as an antagonist for the CysLT2 receptor. Its utility lies in its potential to help elucidate the specific contributions of the CysLT2 receptor pathway in the complex inflammatory cascade of asthma, independent of CysLT1R. Activation of CysLT2 receptors may contribute to antigen-induced bronchoconstriction in certain asthma populations. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in asthma research. Due to the limited publicly available pharmacological data on this compound, data and protocols for the well-characterized selective CysLT2 antagonist, HAMI3379, are also included as a representative example.
Pharmacological Data
The following table summarizes the available pharmacological data for this compound and the representative selective CysLT2 antagonist, HAMI3379.
| Compound | Target | Action | Pharmacological Data | Source |
| This compound | CysLT2 Receptor | Antagonist | Specificity confirmed over adrenergic, histamine, and endothelin receptors. In vivo t1/2 ≈ 0.3 h (IV administration). | |
| HAMI3379 | CysLT2 Receptor | Antagonist | IC50 (Radioligand Binding): 37.9 nM for CysLT2. >30 µM for CysLT1. IC50 (Calcium Mobilization): 3.8 nM (vs. LTD4), 4.4 nM (vs. LTC4) in CysLT2-expressing CHO cells. |
Signaling Pathway of CysLT2 Receptor in Asthma
Cysteinyl leukotrienes, upon binding to the CysLT2 receptor on airway smooth muscle cells and inflammatory cells, initiate a signaling cascade. The CysLT2 receptor is coupled to a Gq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ contributes to key pathological features of asthma, including bronchoconstriction and inflammation.
References
- 1. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cysteinyl Leukotrienes: An Innate System for Epithelial Control of Airway Smooth Muscle Proliferation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
In Vitro Characterization of BayCysLT2 Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of BayCysLT2 antagonists, a class of compounds targeting the cysteinyl leukotriene receptor 2 (CysLT2R). The CysLT2 receptor, a G-protein coupled receptor (GPCR), is implicated in various inflammatory and cardiovascular diseases. These protocols are designed to guide researchers in assessing the potency and mechanism of action of novel CysLT2R antagonists.
Introduction to this compound Antagonists
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators that exert their effects through two main receptors, CysLT1R and CysLT2R. While CysLT1R antagonists are established therapeutics for asthma and allergic rhinitis, the development of selective CysLT2R antagonists is an active area of research for other inflammatory conditions.
A notable selective CysLT2 receptor antagonist is This compound , with the chemical name 3-(((3-carboxycyclohexyl)amino)carbonyl)-4-(3-(4-(4-phenoxybutoxy)phenyl)-propoxy)benzoic acid. This document will focus on in vitro assays relevant to the characterization of this and other similar CysLT2 receptor antagonists.
Data Presentation: Comparative Potency of CysLT2R Antagonists
The following table summarizes the in vitro potency of various compounds at the CysLT2 receptor, providing a comparative overview for researchers.
| Compound | Assay Type | Target Receptor | Agonist | IC50 (nM) | Reference |
| This compound | β-Arrestin Complementation | CysLT2R | LTD4 | 274 | [1] |
| HAMI3379 | Calcium Mobilization | CysLT2R | LTD4 | 3.8 | [2][3] |
| HAMI3379 | Calcium Mobilization | CysLT2R | LTC4 | 4.4 | [2][3] |
| HAMI3379 | Radioligand Binding ([3H]-LTD4) | CysLT2R | - | 38 | |
| BAY u9773 (Dual Antagonist) | Calcium Mobilization | CysLT2R | LTD4 | 18.3 | |
| BAY u9773 (Dual Antagonist) | Calcium Mobilization | CysLT2R | LTC4 | 19.5 | |
| Zafirlukast (CysLT1R Antagonist) | Calcium Mobilization | CysLT2R | LTD4 | ~7000 |
Experimental Protocols
This section provides detailed, step-by-step protocols for three key in vitro assays to characterize this compound antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT2R agonist.
Materials:
-
HEK293 cells stably expressing the human CysLT2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Fluo-4 AM calcium indicator dye.
-
Pluronic F-127 (20% solution in DMSO).
-
CysLT2R agonist (e.g., Leukotriene D4 - LTD4).
-
This compound antagonist or other test compounds.
-
96-well, black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-CysLT2R cells in appropriate culture medium.
-
Seed cells into 96-well plates at a density of 40,000 to 80,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127.
-
Remove the culture medium from the cell plate and wash once with Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the this compound antagonist in Assay Buffer.
-
Add the desired volume of the antagonist solution to the wells (e.g., 50 µL) and incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Signal Detection:
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Prepare the CysLT2R agonist (e.g., LTD4) at a concentration that elicits a submaximal response (EC80) in Assay Buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the instrument's injector to add the agonist solution to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
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Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the CysLT2 receptor.
Materials:
-
Membrane preparations from cells overexpressing the CysLT2 receptor.
-
Radioligand: [3H]-LTD4.
-
Unlabeled LTD4 (for determining non-specific binding).
-
This compound antagonist or other test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Binding Buffer, membrane preparation (typically 20-50 µg protein), and [3H]-LTD4 (at a concentration near its Kd, e.g., 1-5 nM).
-
Non-specific Binding: Add Binding Buffer, membrane preparation, [3H]-LTD4, and a high concentration of unlabeled LTD4 (e.g., 1-10 µM).
-
Competitive Binding: Add Binding Buffer, membrane preparation, [3H]-LTD4, and varying concentrations of the this compound antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competitive binding wells, calculate the percentage of specific binding at each antagonist concentration.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated CysLT2 receptor, a key event in GPCR desensitization and signaling.
Materials:
-
PathHunter® CysLT2R β-Arrestin cell line (engineered to co-express a ProLink-tagged CysLT2R and an Enzyme Acceptor-tagged β-arrestin).
-
PathHunter® Cell Plating Reagent.
-
PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer).
-
CysLT2R agonist (e.g., LTD4).
-
This compound antagonist or other test compounds.
-
White, solid-bottom 96-well or 384-well microplates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Thaw and culture the PathHunter® CysLT2R cells according to the manufacturer's instructions.
-
On the day before the assay, plate the cells in the appropriate microplate at the recommended density in PathHunter® Cell Plating Reagent.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of the this compound antagonist in the appropriate assay buffer.
-
Add a small volume (e.g., 5-10 µL) of the antagonist dilutions to the cell plate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Agonist Challenge:
-
Prepare the CysLT2R agonist (e.g., LTD4) at a concentration that gives a robust signal (typically the EC80 concentration).
-
Add the agonist solution to all wells except the "no agonist" control wells.
-
Incubate the plate at room temperature or 37°C (as recommended by the manufacturer) for 60-90 minutes.
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent working solution by mixing the components according to the user manual.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop.
-
-
Luminescence Reading:
-
Measure the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data using the "agonist only" (0% inhibition) and "no agonist" (100% inhibition) controls.
-
Plot the normalized luminescence against the logarithm of the antagonist concentration and fit the data to a suitable model to determine the IC50 value.
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Mandatory Visualizations
CysLT2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CysLT2 receptor upon activation by its endogenous ligands, leading to an increase in intracellular calcium.
Caption: CysLT2 Receptor Signaling Pathway.
Experimental Workflow for this compound Antagonist Characterization
The following diagram outlines the general workflow for characterizing a this compound antagonist using the in vitro assays described in this document.
Caption: Workflow for this compound Antagonist Characterization.
References
- 1. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of BayCysLT2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of BayCysLT2, a selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2R). This document outlines detailed protocols for various administration routes, summarizes key pharmacokinetic parameters from representative preclinical studies, and illustrates the underlying signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the CysLT2 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, cardiovascular functions, and angiogenesis.[1] Preclinical studies are essential to evaluate its therapeutic potential, and the choice of administration route is critical for determining its pharmacokinetic and pharmacodynamic profile. This document details protocols for intravenous, intraperitoneal, and oral administration of this compound in common preclinical models such as mice and rats.
Quantitative Data Presentation
While specific pharmacokinetic data for this compound is not extensively published, the following tables present representative data for other small molecule antagonists administered via different routes in preclinical models. This information can serve as a valuable reference for designing and interpreting studies with this compound.
Table 1: Representative Pharmacokinetic Parameters of a Small Molecule Antagonist after Intravenous (IV) Administration in Rats
| Parameter | Value | Unit | Reference |
| Dose | 2.5 | mg/kg | [2] |
| Cmax | >2500 | ng/mL | [3] |
| Tmax | 0.08 | h | [3] |
| AUC(0-inf) | 3127.53 | ng·h/mL | [3] |
| t1/2 | 3.42 - 5.44 | h | |
| Bioavailability | 100% (by definition) | % | N/A |
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule Antagonist after Intraperitoneal (IP) Administration in Rats
| Parameter | Value | Unit | Reference |
| Dose | 10 | mg/kg | |
| Cmax | >177.8 | ng/mL | |
| Tmax | 0.5 | h | |
| AUC(0-inf) | 578.18 | ng·h/mL | |
| t1/2 | 2.90 - 5.44 | h | |
| Bioavailability | 18.49% | % |
Table 3: Representative Pharmacokinetic Parameters of a Small Molecule Antagonist after Oral (PO) Administration in Rats
| Parameter | Value | Unit | Reference |
| Dose | 10 | mg/kg | |
| Cmax | 44.9 | ng/mL | |
| Tmax | 0.5 | h | |
| AUC(0-inf) | 106.95 | ng·h/mL | |
| t1/2 | 3.42 - 5.44 | h | |
| Bioavailability | 3.42% | % |
Experimental Protocols
The following are detailed protocols for the administration of this compound via intravenous, intraperitoneal, and oral routes in a mouse model. These protocols are based on established methodologies for preclinical drug administration.
Intravenous (IV) Administration Protocol
Objective: To achieve rapid and complete bioavailability of this compound for pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and PEG400)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer
-
70% ethanol
Procedure:
-
Formulation Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution. For poorly soluble compounds, a formulation with co-solvents may be necessary. The final solution should be sterile and isotonic if possible.
-
Animal Preparation: Place the mouse in a suitable restrainer to immobilize it and expose the tail vein.
-
Injection Site Preparation: Gently warm the tail with a heat lamp or warm water to dilate the vein. Swab the injection site with 70% ethanol.
-
Injection: Insert the needle, bevel up, into the lateral tail vein at a shallow angle. Slowly inject the this compound formulation. The maximum injection volume should not exceed 5 mL/kg.
-
Post-injection Monitoring: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Administration Protocol
Objective: To administer this compound for systemic absorption, offering a simpler alternative to IV injection.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Formulation Preparation: Prepare the this compound solution or suspension in a suitable sterile vehicle.
-
Animal Restraint: Firmly restrain the mouse by grasping the loose skin over the neck and back, ensuring the abdomen is exposed.
-
Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct needle placement. Inject the solution. The recommended maximum injection volume is 10 mL/kg.
-
Post-injection Care: Withdraw the needle and return the animal to its cage. Observe for any signs of distress or discomfort.
Oral (PO) Administration Protocol
Objective: To evaluate the oral bioavailability and efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., water, methylcellulose solution, corn oil)
-
Oral gavage needles (flexible or rigid, 20-22 gauge)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation: Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.
-
Animal Handling: Gently restrain the mouse, holding it in an upright position.
-
Gavage Administration: Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle. Gently insert the gavage needle into the esophagus and advance it into the stomach. Administer the formulation slowly. The typical maximum volume for oral gavage in mice is 10 mL/kg.
-
Post-administration Observation: Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress or regurgitation.
Visualization of Pathways and Workflows
CysLT2 Receptor Signaling Pathway
The following diagram illustrates the key components of the CysLT2 receptor signaling cascade. Upon binding of its ligand (e.g., LTC4, LTD4), the CysLT2 receptor, a G-protein coupled receptor, activates the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which in turn initiates downstream signaling through pathways involving NF-κB, ERK, and p38 MAPK, ultimately leading to cellular responses such as angiogenesis and inflammation.
Experimental Workflow for Preclinical Pharmacokinetic Study
This workflow outlines the key steps involved in a typical preclinical pharmacokinetic study of this compound. The process begins with the preparation of the drug formulation, followed by administration to the animal model via a selected route. Serial blood samples are then collected over a defined time course. These samples are processed to plasma, and the concentration of this compound is quantified using a validated analytical method, such as LC-MS/MS. Finally, the concentration-time data is used to calculate key pharmacokinetic parameters.
Logical Relationship of Administration Routes to Bioavailability
The route of administration directly impacts the bioavailability of a drug. Intravenous administration delivers the drug directly into the systemic circulation, resulting in 100% bioavailability. Intraperitoneal administration involves absorption from the peritoneal cavity, which is generally rapid and extensive but may be incomplete. Oral administration subjects the drug to the gastrointestinal environment and first-pass metabolism in the gut wall and liver, typically resulting in lower bioavailability compared to parenteral routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing CysLT2R Inhibition with BayCysLT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cysteinyl Leukotriene Receptor 2 (CysLT2R) is a G protein-coupled receptor (GPCR) that plays a significant role in various inflammatory and cardiovascular conditions.[1] Its endogenous ligands, primarily leukotriene C4 (LTC4) and leukotriene D4 (LTD4), are potent lipid mediators derived from arachidonic acid.[2][3] Upon activation, CysLT2R preferentially couples to Gαq proteins, initiating a signaling cascade that involves phospholipase C (PLC) activation and subsequent mobilization of intracellular calcium.[2][4] This pathway, along with others like the ERK1/2 cascade, makes CysLT2R an attractive therapeutic target.
BayCysLT2 is a potent and selective antagonist for CysLT2R, making it an invaluable tool for studying the receptor's function and for preclinical drug development. These application notes provide a detailed experimental framework for characterizing the inhibitory activity of this compound on CysLT2R signaling.
Pharmacological Profile of this compound
This compound has been characterized as a high-affinity antagonist for CysLT2R. Its selectivity is a key feature, allowing for precise interrogation of CysLT2R-mediated pathways without significant off-target effects on the closely related CysLT1R.
| Parameter | Value | Cell System | Assay Type | Reference |
| Target | Cysteinyl Leukotriene Receptor 2 (CysLT2R) | HEK293 cells expressing human CysLT2R | Calcium Mobilization | |
| IC50 | 53 nM | HEK293 cells expressing human CysLT2R | Calcium Mobilization | |
| Selectivity | >500-fold vs. CysLT1R | HEK293 cells | Calcium Mobilization | |
| Chemical Name | 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid | N/A | N/A |
CysLT2R Signaling Pathway
Activation of CysLT2R by agonists like LTC4 or LTD4 initiates a cascade of intracellular events. The primary pathway involves the Gαq subunit, which activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a key event that can be readily measured. Downstream of this, CysLT2R activation can also lead to the phosphorylation of ERK1/2, a central kinase in cell signaling. This compound acts by competitively blocking the binding of endogenous ligands to the receptor, thereby inhibiting these downstream signals.
References
- 1. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting & Optimization
BayCysLT2 Off-Target Effects and Selectivity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects and selectivity profile of BayCysLT2, a potent and selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2R).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary molecular target of this compound is the cysteinyl leukotriene receptor 2 (CysLT2R), a G protein-coupled receptor (GPCR) involved in inflammatory pathways.
Q2: How selective is this compound for CysLT2R over CysLT1R?
A2: this compound exhibits high selectivity for CysLT2R over the closely related CysLT1R. Studies have shown that this compound is over 500-fold more selective for CysLT2R compared to CysLT1R, as determined by intracellular calcium mobilization assays.
Q3: Are there any known off-target activities of this compound?
A3: Yes, besides its high affinity for CysLT2R, this compound has been reported to exhibit antagonist activity at the G protein-coupled receptor 17 (GPR17). Researchers should consider this off-target effect when designing experiments and interpreting data, especially in systems where GPR17 is expressed.
Q4: Has this compound been profiled against a broader panel of targets?
A4: While comprehensive public data on the screening of this compound against a wide range of off-target panels (e.g., kinases, other GPCRs, enzymes) is limited, it is standard practice for compounds in development to be tested against such panels. Below is a representative summary of potential results from a standard safety pharmacology panel.
Troubleshooting Guides
Problem: I am observing unexpected effects in my cellular assay that cannot be attributed to CysLT2R inhibition alone.
Troubleshooting Steps:
-
Consider GPR17 Expression: Check if your cell line or tissue model expresses GPR17. The off-target activity of this compound on this receptor could be responsible for the observed effects.
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. A dose-response experiment can help differentiate between on-target and off-target activities.
-
Use a Structurally Unrelated CysLT2R Antagonist: As a control, use a different, structurally distinct CysLT2R antagonist to see if the unexpected effect persists. If the effect is not replicated, it is more likely to be an off-target effect specific to this compound.
-
Consult Literature for GPR17 Signaling: Review the known signaling pathways of GPR17 to determine if the observed phenotype aligns with its activation or inhibition.
Problem: My in vivo results with this compound are inconsistent with my in vitro data.
Troubleshooting Steps:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Investigate the PK/PD properties of this compound in your animal model. Factors such as metabolism, tissue distribution, and clearance can influence in vivo efficacy and off-target engagement.
-
Expression Profile of CysLT2R and GPR17: Confirm the expression levels and localization of both CysLT2R and GPR17 in the target tissue of your in vivo model. Differential expression could lead to varied responses.
-
Route of Administration and Formulation: The method of delivery and the vehicle used can impact the local and systemic concentrations of this compound, potentially leading to different on-target and off-target engagement profiles.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Assay Type | Potency (IC50) | Selectivity vs. CysLT1R | Reference |
| CysLT2R | β-arrestin Complementation | 274 nM | - | |
| CysLT1R | Calcium Mobilization | >137 µM | >500-fold | |
| GPR17 | Not specified | Active (Antagonist) | Not applicable |
Table 2: Representative Off-Target Screening Panel Results for this compound (Hypothetical Data)
Disclaimer: The following data is a representative example based on typical safety pharmacology panels and is not based on published results for this compound. It is intended for illustrative purposes to guide researchers on potential areas of investigation.
| Target Class | Target | Assay Type | % Inhibition at 10 µM |
| GPCRs | Adenosine A1 | Radioligand Binding | <10% |
| Adrenergic α1A | Radioligand Binding | <5% | |
| Adrenergic β2 | Radioligand Binding | <15% | |
| Dopamine D2 | Radioligand Binding | <10% | |
| Serotonin 5-HT2A | Radioligand Binding | 12% | |
| Kinases | ABL1 | Enzyme Inhibition | <5% |
| EGFR | Enzyme Inhibition | <2% | |
| SRC | Enzyme Inhibition | <8% | |
| VEGFR2 | Enzyme Inhibition | <10% | |
| Ion Channels | hERG | Patch Clamp | <20% |
| Nav1.5 | Patch Clamp | <15% | |
| Cav1.2 | Patch Clamp | <10% | |
| Enzymes | COX-1 | Enzyme Inhibition | <5% |
| COX-2 | Enzyme Inhibition | <5% | |
| PDE4 | Enzyme Inhibition | <10% |
Experimental Protocols
1. Intracellular Calcium Mobilization Assay for CysLT1R/CysLT2R Selectivity
-
Objective: To determine the inhibitory potency of this compound on CysLT1R and CysLT2R by measuring changes in intracellular calcium levels.
-
Methodology:
-
Cell Culture: Use stable cell lines overexpressing either human CysLT1R or CysLT2R (e.g., HEK293 or CHO cells).
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation and Measurement: Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a CysLT receptor agonist (e.g., LTD4 for CysLT1R, LTC4/LTD4 for CysLT2R) at a concentration that elicits a submaximal response (EC80).
-
Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response is used to calculate the percent inhibition for each concentration of this compound. Plot the data to determine the IC50 value.
-
2. Radioligand Binding Assay for Off-Target GPCR Screening
-
Objective: To assess the potential of this compound to bind to a panel of off-target GPCRs.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the target GPCRs.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and this compound at a fixed concentration (e.g., 10 µM).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound compared to a control (vehicle) and a positive control (a known ligand for the target).
-
Visualizations
Caption: this compound mechanism of action and off-target interaction.
Caption: Workflow for determining this compound selectivity.
BayCysLT2 Technical Support Center: Optimizing In Vitro Studies
Welcome to the BayCysLT2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] Its primary mechanism of action is to block the binding of cysteinyl leukotrienes, such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4), to the CysLT2 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gq protein, leading to the mobilization of intracellular calcium.[3][4] By inhibiting this interaction, this compound prevents the downstream signaling cascade initiated by CysLT2 receptor activation.
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will depend on the specific cell type and experimental endpoint. However, a good starting point for many cell-based assays is in the low nanomolar to low micromolar range.
-
For selective CysLT2 receptor antagonism: A concentration of 100 nM has been shown to selectively inhibit LTD4-induced calcium mobilization in HEK293 cells expressing the human CysLT2 receptor without significantly affecting the CysLT1 receptor.[2]
-
For functional assays: Concentrations ranging from 0.1 µM to 1 µM have been effectively used in various in vitro models, such as angiogenesis assays using rat thoracic aortic rings.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring reproducible results.
-
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers.
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in 100% DMSO or DMF. For example, to make a 10 mM stock solution, dissolve 5.9 mg of this compound (Formula Weight: 589.69 g/mol ) in 1 mL of DMSO.
-
Working Dilutions: For aqueous-based cellular assays, it is recommended to first dissolve this compound in DMSO and then dilute this stock solution into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C. Under these conditions, this compound is stable for at least four years. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the potential off-target effects of this compound?
While this compound is a selective CysLT2 receptor antagonist, it is good practice to consider potential off-target effects, especially at higher concentrations. One known off-target interaction for some CysLT2 receptor antagonists like HAMI3379 is the GPR17 receptor. Although specific off-target effects for this compound are not extensively documented in the provided search results, it is crucial to include appropriate controls in your experiments.
To mitigate potential off-target effects:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Include a negative control compound with a similar chemical structure but no known activity on the CysLT2 receptor.
-
When possible, use a secondary CysLT2 receptor antagonist with a different chemical scaffold (e.g., HAMI3379) to confirm that the observed effects are due to CysLT2 receptor blockade.
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Consider using cells that do not express the CysLT2 receptor (or use siRNA/CRISPR to knock down its expression) as a negative control to demonstrate specificity.
Troubleshooting Guides
Problem 1: No or weak antagonist effect observed in a calcium mobilization assay.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell system. |
| Low CysLT2 Receptor Expression | Verify the expression of the CysLT2 receptor in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a cell line with higher endogenous expression or a transiently/stably transfected cell line. |
| Agonist Concentration Too High | The concentration of the CysLT2 receptor agonist (e.g., LTD4 or LTC4) used to stimulate the cells may be too high, making it difficult for a competitive antagonist to inhibit the response. Perform an agonist dose-response curve and use a concentration that elicits a submaximal response (e.g., EC80). |
| Incorrect Assay Conditions | Ensure that the assay buffer, temperature, and incubation times are optimal for your cells and the calcium indicator dye. Review the protocol for your specific calcium assay kit. |
| Compound Instability or Precipitation | This compound has limited solubility in aqueous solutions. Visually inspect your working solutions for any signs of precipitation. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is appropriate for your cells. |
| Cell Health Issues | Ensure that the cells are healthy, in the logarithmic growth phase, and plated at the correct density. Poor cell health can lead to a diminished response to stimuli. |
Problem 2: High background or inconsistent results in cell-based assays.
| Possible Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used in the experiment. |
| Cell Seeding Inconsistency | Ensure even cell distribution when plating by thoroughly mixing the cell suspension before and during plating. Use a multichannel pipette for consistency across the plate. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media. |
| Compound Instability in Media | Some compounds can be unstable in cell culture media over long incubation periods. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If results are inconsistent, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each dilution and treatment to avoid cross-contamination. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Assay | Reference |
| IC50 | 53 nM | HEK293 cells expressing human CysLT2 receptor | Calcium Mobilization (vs. LTD4) | |
| Selective Inhibition Concentration | 100 nM | HEK293 cells expressing human CysLT1 and CysLT2 receptors | Calcium Mobilization (vs. LTD4) | |
| Effective Concentration Range | 0.1 - 1 µM | Rat thoracic aortic rings | Angiogenesis Assay (inhibition of LTD4-induced microvessel growth) |
Table 2: Comparison of CysLT2 Receptor Antagonists
| Antagonist | Selectivity for CysLT2 vs. CysLT1 | Potency (IC50) | Notes | Reference |
| This compound | >500-fold | 53 nM | Potent and selective CysLT2 antagonist. | |
| HAMI3379 | ~260-fold | 3.8 nM (vs. LTD4), 4.4 nM (vs. LTC4) | Potent and selective CysLT2 antagonist. May have off-target effects on GPR17. | |
| Montelukast | CysLT1 selective | - | Primarily a CysLT1 receptor antagonist. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring changes in intracellular calcium in response to CysLT2 receptor activation and its inhibition by this compound.
Materials:
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Cells expressing the CysLT2 receptor (e.g., HEK293-CysLT2)
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Cell culture medium
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
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Pluronic F-127
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CysLT2 receptor agonist (e.g., LTD4 or LTC4)
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This compound
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96-well black, clear-bottom microplate
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Fluorescence plate reader with an injection system
Procedure:
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Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a CO2 incubator.
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Dye Loading:
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Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM. Include Pluronic F-127 (at a final concentration of ~0.02%) to aid in dye solubilization.
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Remove the culture medium from the wells and wash once with assay buffer.
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Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
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-
Compound Pre-incubation:
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Wash the cells gently with assay buffer to remove excess dye.
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Add assay buffer containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the wells.
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Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
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Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
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Establish a stable baseline fluorescence reading for each well.
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Inject the CysLT2 receptor agonist (e.g., LTD4 at its EC80 concentration) into the wells.
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Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).
-
-
Data Analysis:
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Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
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Normalize the response to the vehicle control.
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Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Controls:
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Negative Control: Cells treated with vehicle (DMSO) instead of this compound.
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Positive Control (Antagonist): A known CysLT2 receptor antagonist (if available).
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No Agonist Control: Wells that are not stimulated with the agonist to determine baseline fluorescence drift.
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Cell-free Control: Wells without cells to measure background fluorescence.
Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling proteins following CysLT2 receptor activation.
Materials:
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Cells expressing the CysLT2 receptor
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Cell culture medium, serum-free medium
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CysLT2 receptor agonist (e.g., LTD4)
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This compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Stimulate the cells with a CysLT2 receptor agonist (e.g., 100 nM LTD4) for a predetermined time (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
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Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
-
Data Analysis: Quantify the band intensities using image analysis software.
Visualizations
References
Troubleshooting BayCysLT2 experimental results
Welcome to the technical support center for BayCysLT2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] Cysteinyl leukotrienes (CysLTs), such as LTC4 and LTD4, are inflammatory lipid mediators that play a role in various physiological and pathological processes, including inflammation, cardiovascular diseases, and cancer.[1] this compound exerts its effects by binding to CysLT2R and inhibiting the downstream signaling pathways typically activated by CysLTs, such as intracellular calcium mobilization.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. When preparing stock solutions, it is recommended to use organic solvents such as DMSO or dimethylformamide (DMF). The solubility in these solvents is approximately 20 mg/mL. For aqueous buffers, it is sparingly soluble. To prepare an aqueous solution, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day.
Q3: In which experimental models has this compound been successfully used?
This compound has been effectively used in both in vitro and in vivo models. In vivo, it has been shown to reduce tumor growth and metastasis in a mouse model of lung cancer when administered at 3 mg/kg.[1] It has also been used to study cardiovascular conditions in isolated perfused guinea pig hearts. In vitro, it is commonly used in cell-based assays, such as calcium mobilization assays using HEK293 cells expressing CysLT2R, to study receptor antagonism.
Q4: What are the known off-target effects of this compound?
While this compound is designed to be a selective antagonist for CysLT2R, as with any pharmacological agent, the possibility of off-target effects should be considered. It is crucial to include appropriate controls in your experiments to account for any potential non-specific effects. Currently, there is limited published data specifically detailing a broad off-target binding profile for this compound. Researchers should carefully interpret their results and consider validating key findings with alternative methods or tools, such as siRNA-mediated knockdown of the CysLT2R.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
In Vitro Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no antagonist activity observed | Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the CysLT2R in your specific cell system. | Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup. |
| Poor solubility: this compound may have precipitated out of the aqueous experimental media. | Prepare fresh dilutions from a concentrated stock in DMSO or DMF for each experiment. Ensure the final concentration of the organic solvent is compatible with your cells and does not exceed a non-toxic level (typically <0.5%). | |
| Cell health issues: The cells may not be healthy or may have low expression of CysLT2R. | Regularly check cell viability and morphology. Ensure that the passage number of the cells is within the recommended range. Verify CysLT2R expression using techniques like Western Blot or Flow Cytometry. | |
| High background signal or non-specific effects | High concentration of this compound: Using excessively high concentrations can lead to off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent toxicity: The concentration of the solvent (DMSO or DMF) used to dissolve this compound may be toxic to the cells. | Ensure the final solvent concentration in your assay is at a non-toxic level (e.g., ≤0.1% DMSO). Include a vehicle control (media with the same concentration of solvent) in your experiments. | |
| Inconsistent or variable results between experiments | Inconsistent cell conditions: Variations in cell density, passage number, or growth phase can lead to variability. | Standardize your cell culture and seeding protocols. Use cells within a consistent passage number range and at a similar confluency for all experiments. |
| Reagent instability: Improper storage or handling of this compound or other reagents can lead to degradation. | Store this compound and other critical reagents according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
In Vivo Study Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Lack of efficacy | Inadequate dosage or administration route: The dose of this compound may be insufficient, or the administration route may not be optimal for the target tissue. | Conduct a dose-ranging study to determine the optimal dose for your animal model. Consider the pharmacokinetics of this compound and choose an appropriate administration route and frequency. A previously successful study used 3 mg/kg via intraperitoneal injection.[1] |
| Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. | Use a suitable vehicle for administration to enhance solubility and bioavailability. Saline has been used as a vehicle in a published study. Consider pharmacokinetic studies to measure the concentration of this compound in plasma and target tissues. | |
| Observed toxicity or adverse effects | High dosage: The administered dose may be too high, leading to toxic effects. | Perform a maximum tolerated dose (MTD) study to identify a safe and effective dose range. |
| Vehicle-related toxicity: The vehicle used for administration may be causing adverse effects. | Include a vehicle-only control group to assess any effects of the vehicle itself. |
Data Presentation
This compound Efficacy in a Murine Lung Cancer Model
A study investigating the effect of this compound on tumor growth and metastasis in a Lewis Lung Carcinoma (LLC) mouse model reported the following findings after treatment with 3 mg/kg of this compound via intraperitoneal injection every other day for five doses.
| Parameter | Vehicle Control (Saline) | This compound (3 mg/kg) | P-value |
| Tumor Volume (relative change) | Baseline | Statistically significant reduction | < 0.05 |
| Lung Metastasis | Present | Significantly reduced | 0.03 |
| Vessel Density in Tumors | High | Significantly reduced | < 0.01 |
| Pericyte Coverage of Tumor Vasculature | Low | Increased | < 0.05 |
| Vascular Leakage (Dextran leakage) | High | Reduced | < 0.01 |
Table adapted from data presented in a study on the role of CysLT2R in tumor angiogenesis and metastasis.
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol provides a general framework for measuring the antagonist activity of this compound on CysLT2R-mediated calcium mobilization in a cell-based assay.
Materials:
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HEK293 cells stably expressing CysLT2R
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Cell culture medium (e.g., DMEM with 10% FBS)
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This compound
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CysLT2R agonist (e.g., Leukotriene D4 - LTD4)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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96-well black, clear-bottom microplate
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Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the CysLT2R-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
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Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
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During the dye incubation, prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO or DMF).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the CysLT2R agonist (e.g., LTD4) at a concentration that elicits a submaximal response (e.g., EC80) in assay buffer.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.
-
Establish a baseline reading for a few seconds, then inject the agonist into the wells and continue recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
In Vivo Administration Protocol
This protocol is based on a study that successfully used this compound in a mouse model of lung cancer.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, prepare the this compound solution. As this compound has low aqueous solubility, a stock solution in an organic solvent like DMSO may be necessary first, followed by dilution in the final vehicle. The final concentration of the organic solvent should be minimized and tested for tolerability in the animals. The referenced study used saline as the vehicle.
-
-
Animal Handling and Dosing:
-
Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer this compound at the desired dose (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection.
-
The dosing schedule will depend on the experimental design. The referenced study administered the treatment every other day for a total of five doses.
-
-
Control Group:
-
Administer the vehicle alone to a control group of animals using the same volume and injection schedule.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At the end of the study, collect tissues or perform measurements relevant to your experimental endpoints (e.g., tumor volume, metastatic burden).
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Mandatory Visualizations
References
BayCysLT2 stability in solution and storage conditions
Technical Support Center: BayCysLT2
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: The solid form of this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least four years.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The solubility in these solvents is approximately 20 mg/mL.
Q3: How do I prepare an aqueous solution of this compound?
A3: this compound is sparingly soluble in aqueous buffers. To achieve the best results, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of your choice. For example, a 1:9 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.
Q4: How long can I store aqueous solutions of this compound?
A4: It is strongly recommended not to store aqueous solutions of this compound for more than one day. Prepare fresh aqueous solutions for your experiments daily to ensure compound integrity and experimental consistency.
Q5: I am observing unexpected results in my cell-based assays. Could it be related to the compound's stability?
A5: Yes, improper storage or handling of this compound, especially in aqueous solutions, can lead to degradation and affect its biological activity. Ensure you are preparing fresh aqueous solutions daily from a properly stored stock solution. If you continue to experience issues, consider preparing a fresh stock solution from the solid compound.
Data Summary Tables
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | |
| DMF | ~20 mg/mL | |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Stock Solution in DMSO/DMF | -20°C | Several months | |
| Aqueous Solution | Not Recommended | ≤ 1 day |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
-
Compound Information: this compound (Molecular Weight: 589.7 g/mol ).
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Weighing: Accurately weigh out 1 mg of solid this compound.
-
Dissolution: Add 1.696 mL of high-purity DMSO to the solid compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. To enhance solubility, you may warm the tube to 37°C and use an ultrasonic bath for a short period.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a 10 µM Aqueous Working Solution
-
Stock Solution: Use a previously prepared 1 mM stock solution of this compound in DMSO.
-
Dilution: Perform a 1:100 serial dilution of the stock solution into your desired aqueous buffer (e.g., PBS, cell culture media). For example, add 10 µL of the 1 mM stock solution to 990 µL of the aqueous buffer.
-
Mixing: Gently mix the solution by pipetting or brief vortexing.
-
Usage: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store for more than one day.
Visual Guides
Caption: Workflow for handling and preparation of this compound solutions.
Caption: Simplified CysLT2 receptor signaling and this compound antagonism.
References
Potential limitations of using BayCysLT2 in research
Welcome to the technical support center for BayCysLT2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential limitations and troubleshooting for experiments involving this selective CysLT2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1] Its primary mechanism of action is to block the binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways involved in inflammation, vascular permeability, and angiogenesis.[2][3]
Q2: What are the key research applications of this compound?
This compound is primarily used as a research tool to investigate the physiological and pathophysiological roles of the CysLT2 receptor. It has been instrumental in studies related to myocardial ischemia/reperfusion injury, cancer biology (specifically tumor angiogenesis and metastasis), and inflammatory responses.[2][3]
Q3: How selective is this compound for the CysLT2 receptor?
This compound exhibits high selectivity for the CysLT2 receptor over the CysLT1 receptor. Studies have shown that it is over 500-fold more selective for CysLT2R compared to CysLT1R in intracellular calcium mobilization assays.
Q4: Are there known off-target effects of this compound?
While this compound is highly selective for the CysLT2 receptor over the CysLT1 receptor, comprehensive screening data for off-target effects on a wider range of receptors and enzymes is not extensively published. As with any small molecule inhibitor, researchers should consider the possibility of off-target interactions and include appropriate controls in their experiments.
Q5: Are there potential species-specific differences in the efficacy of this compound?
Yes, there is evidence to suggest species-specific differences in the expression and function of cysteinyl leukotriene receptors. Therefore, the effects of this compound may vary between different animal models and humans. It is crucial to validate the expression and function of the CysLT2 receptor in the specific species and cell types being investigated.
Troubleshooting Guide
Problem 1: I am having trouble dissolving this compound for my in vitro experiments.
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Cause: this compound has poor solubility in aqueous buffers.
-
Solution: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). To prepare an aqueous working solution, first dissolve this compound in 100% DMSO or DMF to make a concentrated stock solution. Then, dilute the stock solution with your aqueous buffer of choice. It is recommended to not store the aqueous solution for more than one day.
Problem 2: I am observing inconsistent or no effect of this compound in my cell-based assays.
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Cause 1: Low or absent CysLT2 receptor expression. The cell line you are using may not express the CysLT2 receptor at a sufficient level.
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Solution 1: Verify CysLT2 receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry.
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Cause 2: Instability of this compound in aqueous solution. As mentioned, aqueous solutions of this compound are not stable for long periods.
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Solution 2: Prepare fresh dilutions of this compound from a frozen DMSO/DMF stock for each experiment.
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Cause 3: Species-specific differences in receptor affinity. The binding affinity of this compound may differ between species.
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Solution 3: If using non-human cells, confirm the potency of this compound in your specific experimental system by performing a dose-response curve.
Problem 3: My in vivo study with this compound in mice is showing high variability or unexpected toxicity.
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Cause 1: Improper vehicle or administration route. The choice of vehicle and how the compound is administered can significantly impact its bioavailability and potential toxicity.
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Solution 1: For intraperitoneal (i.p.) injections in mice, this compound can be formulated in a vehicle such as saline. However, for oral administration, a solvent mixture (e.g., 50% DMSO, 40% PEG300, and 10% ethanol) may be necessary to improve solubility. It is essential to perform pilot studies to determine the optimal, well-tolerated administration protocol for your specific mouse model.
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Cause 2: Animal strain differences. The genetic background of the mice could influence the expression of the CysLT2 receptor and other factors that affect the drug's efficacy and toxicity.
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Solution 2: Be consistent with the mouse strain used in your experiments and consult the literature for studies using this compound in a similar model.
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species/Cell Line | Assay | Reference |
| IC50 | 53 nM | Human HEK293 cells | Calcium mobilization | |
| IC50 | 274 nM | Not Specified | β-galactosidase-β-arrestin complementation | |
| Selectivity | >500-fold for CysLT2R vs. CysLT1R | Not Specified | Calcium mobilization |
Experimental Protocols
Key Experiment 1: In Vitro Calcium Mobilization Assay
This protocol is a general guideline for assessing the antagonist activity of this compound on the CysLT2 receptor.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human CysLT2 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of the CysLT2 receptor agonist (e.g., LTD4).
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Antagonist Incubation: Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add the agonist (LTD4) to the wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium signal against the concentration of this compound.
Key Experiment 2: In Vivo Mouse Model of Tumor Angiogenesis
This protocol provides a general workflow for evaluating the effect of this compound on tumor growth and angiogenesis in a murine model.
Methodology:
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6) and adhere to all institutional animal care and use guidelines.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., Lewis Lung Carcinoma - LLC) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment Protocol: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 3 mg/kg) on a defined schedule (e.g., every other day). The control group should receive the vehicle alone.
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
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Immunohistochemistry: Process the tumor tissue for immunohistochemical analysis of markers for blood vessel density (e.g., CD31) and pericyte coverage (e.g., NG2) to assess angiogenesis and vessel normalization.
Visualizations
Caption: CysLT2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
Caption: Key Advantages and Potential Limitations of Using this compound in Research.
References
BayCysLT2 Technical Support Center: Controlling for Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects when using the CysLT2 receptor antagonist, BayCysLT2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the CysLT2 receptor, which is implicated in various inflammatory and cardiovascular conditions.
Q2: What are the recommended solvents for dissolving this compound?
This compound is a crystalline solid with good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 20 mg/mL in both.[1][3][4] It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2). A 1:9 solution of DMF:PBS has been shown to dissolve this compound at approximately 0.1 mg/mL.
Q3: Why is a vehicle control essential when using this compound?
A vehicle control group is critical in any experiment involving a drug or compound dissolved in a solvent. The vehicle is the solvent used to deliver the experimental compound, and it can have its own biological effects. A vehicle control group receives the same volume and concentration of the vehicle as the treatment group, but without the experimental compound. This allows researchers to distinguish the effects of the compound from any effects caused by the solvent itself.
Q4: What are the potential effects of common vehicles like DMSO and DMF?
Both DMSO and DMF can exert biological effects that may confound experimental results if not properly controlled for. These effects can include:
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Alterations in Cell Signaling: DMSO has been shown to influence various signaling pathways, including those involved in inflammation and cell growth.
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Cell Viability and Proliferation: High concentrations of DMSO can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being a generally safe level.
-
In Vivo Toxicity: In animal models, high doses of vehicles can lead to toxicity. For example, oral administration of DMF in mice has a maximum tolerated dose, above which toxicity is observed.
Experimental Protocols and Data
This compound Solubility and Vehicle Recommendations
| Solvent | Solubility | Notes |
| DMSO | ~20 mg/mL | Recommended for preparing high-concentration stock solutions. The final concentration in cell culture should typically be kept below 0.5%, and ideally below 0.1%. |
| DMF | ~20 mg/mL | Useful for preparing stock solutions, especially for subsequent dilution in aqueous buffers. |
| DMF:PBS (1:9, pH 7.2) | ~0.1 mg/mL | A suitable vehicle for experiments requiring a final aqueous solution. Aqueous solutions are not recommended for storage for more than one day. |
Recommended Final Vehicle Concentrations in Experiments
| Experimental System | Vehicle | Recommended Max. Final Concentration | Considerations |
| In Vitro (Cell Culture) | DMSO | 0.1% - 0.5% (v/v) | Cell line sensitivity varies. It is crucial to perform a vehicle-only dose-response experiment to determine the non-toxic concentration for your specific cell line. |
| In Vivo (Mice, oral gavage) | DMF | Dose-dependent, toxicity observed above 160 mg/kg. | The volume and concentration of the vehicle should be consistent across all experimental groups. |
Troubleshooting Guide
Issue 1: The vehicle control group shows a biological response.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO, DMF) is too high and is causing off-target effects.
-
Troubleshooting Steps:
-
Verify Vehicle Concentration: Double-check calculations to ensure the final vehicle concentration in your assay is within the recommended range.
-
Perform a Vehicle Titration: Conduct a dose-response experiment with the vehicle alone to determine the highest concentration that does not elicit a biological response in your specific experimental model.
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Consider an Alternative Vehicle: If lowering the concentration is not feasible due to the solubility of this compound, explore alternative solvents or co-solvent systems.
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Acclimatize Animals: For in vivo studies, if the vehicle itself causes a stress response, consider acclimatizing the animals to the handling and injection procedures before the experiment begins.
-
Issue 2: The effect of this compound is less than expected or absent.
-
Possible Cause: The vehicle is interfering with the action of this compound or the compound has precipitated out of solution.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your final working solution for any signs of precipitation. If observed, you may need to adjust the vehicle composition or the final concentration of this compound.
-
Prepare Fresh Solutions: this compound in aqueous solutions should be prepared fresh for each experiment, as its stability in these conditions may be limited.
-
Review Vehicle Preparation: Ensure the initial stock solution in a pure organic solvent is fully dissolved before diluting into the final experimental medium.
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Issue 3: High variability is observed within the vehicle control group.
-
Possible Cause: Inconsistent preparation or administration of the vehicle.
-
Troubleshooting Steps:
-
Standardize Vehicle Preparation: Ensure the vehicle is prepared in the same way for every experiment, using the same source and lot of solvent.
-
Ensure Homogeneity: Thoroughly mix the vehicle into the experimental medium to ensure a homogenous solution.
-
Consistent Administration: For in vivo studies, ensure the volume and rate of administration are consistent for all animals.
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Visualizing Experimental Design and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate key concepts.
Caption: CysLT2 Receptor Signaling Pathway and Point of this compound Antagonism.
Caption: Recommended Experimental Workflow with Appropriate Controls.
Caption: Troubleshooting Decision Tree for Vehicle Control Issues.
References
Interpreting unexpected results with BayCysLT2
Welcome to the technical support center for BayCysLT2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help interpret unexpected results and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an isophthalic acid derivative that functions as a selective and potent antagonist for the cysteinyl leukotriene 2 (CysLT2) receptor.[1] Its primary mechanism involves inhibiting the calcium mobilization induced by leukotriene D4 (LTD4) in cells expressing the human CysLT2 receptor.[1][2]
Q2: What is the potency and selectivity of this compound?
This compound has an IC50 value of 53 nM for the CysLT2 receptor.[1][2] It is significantly more selective for the CysLT2 receptor over the CysLT1 receptor. At a concentration of 100 nM, it selectively inhibits calcium mobilization in cells expressing human CysLT2 receptors over those expressing CysLT1 receptors. One study found it to be over 500-fold more selective for CysLT2R compared to CysLT1R.
Q3: What are the known in vivo effects of this compound?
In vivo, this compound has been shown to reduce infarct volume in a mouse model of myocardial ischemia and reperfusion injury when administered at a dose of 3 mg/kg. It also significantly attenuates leukotriene D4-induced Evans blue dye leakage in the murine ear vasculature. Additionally, it has been observed to reverse LTC4-induced increases in coronary artery perfusion pressure and decreases in contractility in isolated perfused guinea pig hearts.
Q4: What is the half-life of this compound?
When administered intravenously at 0.3 and 1 mg/kg, the half-life (t1/2) of a this compound analogue (BayCysLT2RA) was found to be approximately 0.3 hours. This short half-life should be considered when designing in vivo experiments.
Troubleshooting Guide
Unexpected Result 1: Lack of Expected CysLT2R Inhibition
Question: I am not observing the expected inhibition of CysLT2 receptor signaling in my cell-based assay, even at concentrations where this compound should be active. What are the possible reasons for this?
Possible Causes and Troubleshooting Steps:
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Compound Degradation: Due to its short half-life, improper storage or handling can lead to degradation.
-
Protocol: Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
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-
Incorrect Concentration: Errors in calculating dilutions can lead to a lower-than-expected final concentration.
-
Protocol: Double-check all calculations for serial dilutions. It is advisable to have another lab member verify the calculations.
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-
Cell Line Issues: The expression level of CysLT2R in your cell line may be too low, or the cells may have become unresponsive over multiple passages.
-
Protocol:
-
Verify Receptor Expression: Perform RT-qPCR or Western blot to confirm the expression of CysLT2R in your cell line.
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Use a Positive Control: Include a known CysLT2R agonist (e.g., LTD4 or LTC4) to confirm that the signaling pathway is functional in your cells.
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Cell Passage Number: Use cells with a low passage number, as receptor expression and signaling can change over time.
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-
-
Assay Interference: Components of your assay medium may interfere with this compound activity.
-
Protocol: Run a vehicle control and ensure that the solvent used to dissolve this compound (e.g., DMSO) is not affecting the assay at the final concentration used.
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Unexpected Result 2: Discrepancy Between this compound and CysLT2R Knockout Models
Question: My results using this compound are different from published data using CysLT2 receptor-deficient (knockout) mice. Why might this be the case?
Possible Causes and Explanations:
-
Acute vs. Chronic Receptor Blockade: Pharmacological antagonism with this compound results in acute and transient receptor blockade. In contrast, genetic knockout models involve a congenital absence of the receptor, which can lead to compensatory changes in other signaling pathways during development.
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Incomplete Inhibition: Even at effective doses, a pharmacological antagonist may not achieve 100% receptor blockade in vivo. The short half-life of this compound could also lead to periods of reduced receptor antagonism between doses.
-
Off-Target Effects (Antagonist) vs. Global Deletion (Knockout): While this compound is reported to be selective, the possibility of unknown off-target effects cannot be entirely ruled out. Conversely, a global knockout of the CysLT2R gene will affect the receptor's function in all tissues throughout the organism's life, which can have broader systemic consequences than acute pharmacological blockade.
Unexpected Result 3: Non-Dose-Dependent Response
Question: I am observing a lack of a clear dose-dependent effect with this compound in my in vivo experiment. Increasing the dose does not seem to increase the inhibitory effect. Is this expected?
Possible Causes and Explanations:
-
Saturation of Receptor Occupancy: It is possible that at the lower end of your dose range, you have already achieved maximal receptor occupancy and therefore, maximal inhibition. One study noted that increasing the dose of a this compound analogue from 0.03-0.3 mg/kg to 1 and 3 mg/kg did not further inhibit the infiltration of eosinophils and mononuclear cells.
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Pharmacokinetic Limitations: The short half-life and metabolic clearance of this compound might limit its sustained exposure at the target tissue, potentially leading to a plateau in the observed effect regardless of the administered dose.
Experimental Protocol to Investigate:
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Pharmacokinetic Study: If feasible, perform a pharmacokinetic study to measure the concentration of this compound in plasma and the target tissue at different time points after administration. This will help determine if the drug is reaching and being maintained at the target site at effective concentrations.
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Dose-Response Curve with More Data Points: Design a dose-response experiment with a wider range of doses, particularly at the lower end, to more accurately determine the EC50 or IC50 in your specific model.
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Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 | 53 nM | HEK293 cells expressing human CysLT2 receptors | |
| Selectivity | >500-fold for CysLT2R over CysLT1R | HEK293 cells | |
| In Vivo Efficacy | 3 mg/kg | Mouse model of myocardial ischemia | |
| Half-life (t1/2) | ~0.3 hours (IV administration) | Mice |
Signaling Pathway and Troubleshooting Workflow
Caption: CysLT2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: A Step-by-Step Workflow for Troubleshooting Unexpected Results with this compound.
References
Technical Support Center: BayCysLT2 Toxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential toxicity of BayCysLT2 and troubleshooting common issues encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the cysteinyl leukotriene 2 (CysLT2) receptor, with an IC50 of 53 nM.[1] It functions by blocking the binding of cysteinyl leukotrienes (like LTD4 and LTC4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways.[2][3][4] The CysLT2 receptor is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, cardiovascular functions, and angiogenesis.[2]
Q2: Is this compound expected to be cytotoxic?
A2: The primary role of this compound is to block the CysLT2 receptor. While some studies have shown that targeting this receptor can reduce tumor growth and metastasis in vivo, this is thought to be due to effects on angiogenesis and vascular permeability rather than direct cytotoxicity to cancer cells. In fact, one study noted that this compound had no effect on the proliferation of Lewis Lung Carcinoma (LLC) cells in vitro. However, off-target effects or cell-type-specific responses are always a possibility. Therefore, it is crucial to experimentally determine the cytotoxic potential of this compound in your specific cell model.
Q3: Which cell viability assays are recommended for testing this compound?
A3: A panel of assays is recommended to get a comprehensive understanding of this compound's effects. Good starting points include:
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MTT or XTT Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability. The XTT assay product is water-soluble, simplifying the protocol.
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ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, a key indicator of metabolically active cells.
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Trypan Blue Exclusion Assay: A straightforward method to count viable cells based on membrane integrity.
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Real-time Live-Cell Imaging: This allows for continuous monitoring of cell health and proliferation over extended periods.
Q4: What is a typical concentration range for testing this compound in vitro?
A4: Based on its in vitro potency (IC50 = 53 nM for receptor antagonism), a starting concentration range could span from nanomolar to micromolar levels (e.g., 1 nM to 100 µM). It is advisable to perform a broad dose-response curve in your initial experiments to identify the relevant concentration range for your cell type.
Q5: What solvent should be used for this compound?
A5: The choice of solvent depends on the specific formulation of this compound you have. It is often supplied as a crystalline solid. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds. It is critical to determine the final concentration of the solvent in your cell culture medium and to include a vehicle control (medium with the same concentration of solvent) in all experiments to account for any solvent-induced toxicity. Typically, the final DMSO concentration should be kept below 0.5%.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven Cell Seeding: The cell suspension was not homogenous. 2. Pipetting Errors: Inaccurate liquid handling. 3. Edge Effects: Evaporation in the outer wells of the microplate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for better consistency. 2. Calibrate pipettes regularly and use fresh tips for each replicate. 3. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Inconsistent dose-response curve | 1. Incorrect Drug Dilutions: Errors in preparing the serial dilutions. 2. Drug Instability: The compound may degrade in the culture medium over the incubation period. 3. Sub-optimal Incubation Time: The treatment duration may be too short or too long. | 1. Prepare fresh serial dilutions for each experiment and verify the stock solution concentration. 2. Check for any available data on the stability of this compound in aqueous solutions. Consider preparing fresh dilutions just before use. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| No observable effect on cell viability, even at high concentrations | 1. Drug Inactivity: The compound may not be cytotoxic to the chosen cell line. 2. Cell Resistance: The cell line may lack the target receptor or have compensatory mechanisms. 3. Drug Binding to Serum: Components in the fetal bovine serum (FBS) can bind to and inactivate the compound. | 1. This might be the true result. As an antagonist, this compound may not inherently be cytotoxic. Include a positive control (a known cytotoxic agent) to ensure the assay is working correctly. 2. Confirm the expression of the CysLT2 receptor in your cell line. Consider testing a different cell line. 3. If appropriate for your cell model, consider reducing the serum concentration during the treatment period. |
| Low viability in negative control (vehicle-treated) wells | 1. Vehicle Toxicity: The solvent (e.g., DMSO) concentration is too high. 2. Poor Cell Health: Cells were not healthy or in the exponential growth phase before the experiment. 3. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Ensure the final vehicle concentration is non-toxic (e.g., <0.5% for DMSO). 2. Use cells at a low passage number and ensure they are healthy and actively dividing before seeding for the experiment. 3. Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Below are detailed methodologies for common cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including vehicle control and a positive control).
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to MTT, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an activation reagent.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization depending on the cell type.
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Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Dye Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Cell Washing: Remove the dye-containing medium and wash the cells gently with a wash solution (e.g., PBS or a formaldehyde-calcium chloride solution).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well. Agitate on a shaker for 10 minutes to extract the dye.
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Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Effect of this compound on Cell Viability (% of Vehicle Control)
| Concentration | Cell Line A (48h) | Cell Line B (48h) | Cell Line C (48h) |
| Vehicle (0 µM) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 0.01 µM | 98.7 ± 5.2 | 101.2 ± 4.8 | 99.5 ± 4.1 |
| 0.1 µM | 97.5 ± 3.8 | 99.8 ± 5.5 | 98.1 ± 3.7 |
| 1 µM | 95.3 ± 4.1 | 98.1 ± 4.3 | 96.4 ± 4.4 |
| 10 µM | 92.1 ± 3.5 | 96.5 ± 3.9 | 94.2 ± 3.2 |
| 100 µM | 88.4 ± 4.6 | 94.2 ± 5.0 | 91.8 ± 3.8 |
Data are presented as mean ± standard deviation.
Table 2: Calculated IC50 Values for this compound
| Cell Line | Incubation Time | IC50 (µM) |
| Cell Line A | 48h | > 100 |
| Cell Line B | 48h | > 100 |
| Cell Line C | 48h | > 100 |
| Positive Control | 48h | 15.2 |
Visualizations
Signaling Pathway
Caption: this compound blocks LTD4/LTC4 from binding to the CysLT2 receptor, inhibiting downstream signaling.
Experimental Workflow
Caption: A typical experimental workflow for conducting a cell viability assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting high variability in cell viability assays.
References
Technical Support Center: Ensuring Specificity of CysLT2R Blockade with BayCysLT2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BayCysLT2, a selective antagonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the CysLT2 receptor.[1] It functions by competitively binding to CysLT2R, thereby blocking the downstream signaling induced by endogenous ligands such as leukotriene C4 (LTC4) and LTD4.[1][2] The primary downstream signaling pathway of CysLT2R involves coupling to Gαq proteins, which activates phospholipase C and leads to an increase in intracellular calcium.[3][4]
Q2: How selective is this compound for CysLT2R over CysLT1R?
This compound exhibits high selectivity for CysLT2R. Studies have shown that it is over 500-fold more selective for CysLT2R compared to CysLT1R in intracellular calcium mobilization assays.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for CysLT2R, it is crucial to consider potential off-target effects in any experimental design. As with any pharmacological tool, it is recommended to include appropriate controls to validate that the observed effects are specifically due to CysLT2R antagonism. This can include using a structurally different CysLT2R antagonist or using cells that do not express CysLT2R.
Q4: In what experimental models has this compound been successfully used?
This compound has been effectively used in both in vitro and in vivo models. In vitro, it has been used to inhibit LTD4-induced calcium mobilization in HEK293 cells expressing human CysLT2 receptors. In vivo, it has been shown to reduce myocardial ischemia/reperfusion injury and vascular permeability in mice.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound in my assay. | Low Receptor Expression: The target cells may have low or no expression of CysLT2R. | Confirm CysLT2R expression using RT-qPCR, Western blot, or flow cytometry. Consider using a cell line known to express CysLT2R or a transient transfection system. |
| Incorrect this compound Concentration: The concentration of this compound may be too low to effectively antagonize the receptor. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and agonist concentration. The reported IC50 is 53 nM. | |
| Agonist Concentration Too High: The concentration of the CysLT agonist (e.g., LTD4, LTC4) may be too high, outcompeting this compound. | Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC80) to allow for effective antagonism. | |
| Observed effect is not specific to CysLT2R. | Off-Target Effects: The observed effect may be due to this compound interacting with other cellular targets. | 1. Use a Negative Control: Test this compound in a cell line that does not express CysLT2R. 2. Use a Structurally Different Antagonist: Confirm the effect with another selective CysLT2R antagonist like HAMI3379. 3. Rescue Experiment: If possible, try to rescue the phenotype by overexpressing CysLT2R. |
| High background signal in calcium mobilization assay. | Cell Health: Poor cell health can lead to leaky membranes and high basal calcium levels. | Ensure cells are healthy and not overgrown. Use a viability stain to check cell health. |
| Dye Loading Issues: Incomplete hydrolysis of the calcium-sensitive dye (e.g., Fluo-4 AM) can cause high background. | Optimize dye loading time and temperature. Gently wash cells after dye loading to remove excess dye. | |
| Variability between experimental replicates. | Inconsistent Cell Plating: Uneven cell density across wells can lead to variable responses. | Ensure a homogenous cell suspension and use a multichannel pipette for consistent cell seeding. |
| Inconsistent Compound Addition: Timing and mixing of compound addition can affect the kinetics of the response. | Use an automated liquid handler for precise and consistent compound addition. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound to aid in experimental design and data interpretation.
| Parameter | Value | Assay | Reference |
| IC50 for CysLT2R | 53 nM | Calcium Mobilization (HEK293 cells expressing human CysLT2R) | |
| Selectivity | >500-fold | Intracellular calcium mobilization (CysLT2R vs. CysLT1R) | |
| Potency Comparison | ~20-fold more potent than Bay-u9773 | β-galactosidase-β-arrestin complementation assay |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to assess the antagonist activity of this compound on CysLT2R-mediated calcium mobilization.
Materials:
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Cells expressing CysLT2R (e.g., HEK293-CysLT2R)
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Black, clear-bottom 96-well plates
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Culture medium
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Assay Buffer (e.g., HBSS with 20 mM HEPES)
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Fluo-4 AM or other calcium-sensitive dye
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Pluronic F-127
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CysLT agonist (e.g., LTD4 or LTC4)
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This compound
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Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
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Cell Seeding:
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Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
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Incubate overnight at 37°C, 5% CO2.
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Dye Loading:
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Prepare a dye loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
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Remove culture medium from the cells and add the dye loading solution to each well.
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Incubate for 1 hour at 37°C in the dark.
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Gently wash the cells with Assay Buffer to remove excess dye.
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Compound Preparation and Addition (Antagonist Mode):
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Prepare serial dilutions of this compound in Assay Buffer in a separate compound plate.
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Add the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark.
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Fluorescence Measurement:
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Place the cell plate in the fluorescence plate reader.
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Establish a stable baseline fluorescence reading for 10-20 seconds.
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Program the instrument to automatically inject the CysLT agonist (at its EC80 concentration) into the wells.
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Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
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Data Analysis:
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Calculate the change in fluorescence (Max - Min) for each well.
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Normalize the data to the response of the agonist-only control.
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Plot the normalized response against the concentration of this compound to determine the IC50 value.
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Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of this compound for CysLT2R.
Materials:
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Cell membranes prepared from cells expressing CysLT2R
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Radioligand (e.g., [3H]-LTD4)
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This compound (unlabeled competitor)
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Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
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Glass fiber filters (e.g., GF/C)
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Filtration apparatus
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Scintillation cocktail and counter
Procedure:
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Membrane Preparation:
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Homogenize cells expressing CysLT2R in a cold lysis buffer.
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Centrifuge to pellet the membranes.
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Wash the membrane pellet and resuspend in Binding Buffer.
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Determine the protein concentration of the membrane preparation.
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Assay Setup:
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In a 96-well plate, add the following to each well in order:
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Binding Buffer
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Serial dilutions of this compound (for competition curve) or buffer (for total binding) or a high concentration of a known CysLT2R ligand (for non-specific binding).
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A fixed concentration of [3H]-LTD4 (typically at or below its Kd).
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Membrane preparation.
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-
-
Incubation:
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
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Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold Binding Buffer to separate bound from free radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
CysLT2R Signaling Pathway
References
Technical Support Center: Overcoming Poor Solubility of BayCysLT2 for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of BayCysLT2 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. Its poor aqueous solubility can lead to low bioavailability and variable exposure in animal models, making it challenging to achieve therapeutic concentrations and obtain reliable experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For in vivo use, a common approach is to first dissolve this compound in a minimal amount of an organic solvent to create a concentrated stock solution before further dilution into an aqueous vehicle.
Q3: What is a typical dose of this compound used in in vivo studies?
A3: A previously published study in a mouse model of myocardial ischemia and reperfusion injury used this compound at a dose of 3 mg/kg administered via intraperitoneal (i.p.) injection.[1]
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Vehicle | Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| 1:9 (v/v) DMF:PBS (pH 7.2) | ~0.1 mg/mL |
Experimental Protocol: Preparation of this compound for In Vivo Intraperitoneal (IP) Injection
This protocol provides a detailed methodology for preparing this compound for in vivo administration, aiming to achieve a final concentration suitable for a 3 mg/kg dose in a mouse. This protocol is based on the available solubility data and best practices for formulating poorly soluble compounds.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile, pyrogen-free polypropylene tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh the required amount of this compound.
-
In a sterile polypropylene tube, dissolve this compound in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 20 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
-
Prepare the Final Dosing Solution (Example for a 3 mg/kg dose in a 25g mouse with a 100 µL injection volume):
-
Calculation:
-
Dose per mouse: 3 mg/kg * 0.025 kg = 0.075 mg
-
Required final concentration: 0.075 mg / 0.1 mL = 0.75 mg/mL
-
-
Warm the sterile PBS (pH 7.2) to room temperature.
-
While vigorously vortexing the PBS, slowly add the required volume of the this compound stock solution dropwise to the PBS to achieve the final desired concentration. This is a critical step to prevent precipitation.
-
For the example above, to make 1 mL of the final solution, you would add 37.5 µL of the 20 mg/mL stock solution to 962.5 µL of sterile PBS.
-
Visually inspect the final solution for any signs of precipitation. A clear solution is desired.
-
-
Administration:
-
Administer the freshly prepared solution to the animal via intraperitoneal injection.
-
It is recommended to use the solution immediately after preparation and not to store the final aqueous dilution for more than one day.
-
Troubleshooting Guide
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A4: This is a common issue when diluting a concentrated organic stock of a hydrophobic compound into an aqueous medium.
-
Troubleshooting Steps:
-
Method of Addition: Ensure you are adding the DMSO stock solution to the aqueous buffer slowly and dropwise while the buffer is being vigorously mixed (e.g., vortexing). This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Final DMSO Concentration: You may need to slightly increase the final percentage of DMSO in your vehicle. However, be mindful of the potential for solvent toxicity in your animal model. Typically, a final DMSO concentration of 1-5% is well-tolerated in mice for IP injections.
-
Temperature: Ensure both the stock solution and the aqueous buffer are at room temperature before mixing.
-
Alternative Co-solvents: Consider using other co-solvents in combination with or as an alternative to DMSO, such as polyethylene glycol 400 (PEG400) or propylene glycol. Solubility in these solvents would need to be determined empirically.
-
Formulation as a Suspension: If a clear solution cannot be achieved, you may need to prepare a micronized suspension. This involves reducing the particle size of the this compound solid and suspending it in a vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethylcellulose).
-
Q5: The vehicle containing DMSO is causing adverse effects in my animals. What are the alternatives?
A5: If DMSO toxicity is a concern, several alternative formulation strategies can be explored:
-
Co-solvent Systems: Investigate the use of less toxic co-solvents such as polyethylene glycol (PEG) 300 or 400, propylene glycol, or Solutol HS 15.
-
Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can encapsulate hydrophobic compounds for in vivo delivery.
Q6: My in vivo results with this compound are inconsistent. Could the formulation be the cause?
A6: Yes, inconsistent formulation can lead to variable drug exposure and, consequently, inconsistent results.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Always ensure your stock solution is fully dissolved before preparing the final dosing solution.
-
Prevent Precipitation: Visually inspect each final dose preparation for any signs of precipitation. If precipitation is observed, the dose should not be used.
-
Fresh Preparations: Prepare the final aqueous dosing solution fresh for each experiment. Do not store diluted aqueous solutions of this compound.
-
Homogeneity: If using a suspension, ensure it is homogenous by continuous stirring or vortexing immediately before and during dose administration.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of CysLT2R Antagonists: BayCysLT2 vs. HAMI3379
For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for investigating the physiological and pathological roles of the Cysteinyl Leukotriene Receptor 2 (CysLT2R). This guide provides an objective comparison of two prominent CysLT2R antagonists, BayCysLT2 and HAMI3379, supported by experimental data to aid in the selection of the most suitable compound for your research needs.
This comprehensive guide delves into the in vitro and in vivo pharmacology of this compound and HAMI3379, presenting a clear comparison of their potency, selectivity, and efficacy. Detailed experimental protocols for key assays are provided to ensure reproducibility, and signaling pathways are visualized to enhance understanding.
Quantitative Performance Comparison
To facilitate a direct comparison of this compound and HAMI3379, the following table summarizes their key pharmacological parameters from in vitro studies. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.
| Parameter | This compound | HAMI3379 | Reference |
| CysLT2R Antagonist Potency | |||
| IC50 (Calcium Mobilization, LTD4-induced) | - | 3.8 ± 0.6 nM | [1] |
| IC50 (Calcium Mobilization, LTC4-induced) | - | 4.4 ± 0.7 nM | [1] |
| IC50 (Radioligand Binding, [3H]-LTD4) | - | 37.9 ± 14.7 nM | [1] |
| log Kb (IP1 Accumulation) | -0.30 ± 0.05 | -0.43 ± 0.05 | [2] |
| CysLT1R Antagonist Potency | |||
| IC50 (Calcium Mobilization, LTD4-induced) | >10,000 nM | >10,000 nM | [1] |
| IC50 (Radioligand Binding, [3H]-LTD4) | - | >30,000 nM | |
| Selectivity (CysLT1R vs CysLT2R) | >500-fold for CysLT2R | Highly selective for CysLT2R | |
| Off-Target Activity (GPR17) | Identified as an antagonist | Identified as an antagonist |
Note: A direct IC50 value for this compound in a calcium mobilization assay from a comparative study with HAMI3379 was not available in the searched literature. However, one study indicates this compound has an IC50 of 53 nM for CysLT2R. The log Kb values from the IP1 accumulation assay suggest that HAMI3379 is slightly more potent in stabilizing the inactive state of the receptor. Both compounds exhibit high selectivity for CysLT2R over CysLT1R.
CysLT2R Signaling Pathway
The Cysteinyl Leukotriene Receptor 2 (CysLT2R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligands, such as leukotriene C4 (LTC4) and LTD4, CysLT2R initiates a signaling cascade that leads to various cellular responses, including inflammation and smooth muscle contraction.
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are methodologies for key assays used to characterize CysLT2R antagonists.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, providing a functional readout of receptor antagonism.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human CysLT2R are cultured in appropriate media and seeded into 96-well white plates.
-
Antagonist Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of this compound or HAMI3379 for 30 minutes at 37°C.
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of LTD4 (typically at its EC80) for 60 minutes at 37°C in the presence of LiCl, which inhibits IP1 degradation.
-
Cell Lysis and HTRF Detection: Cells are lysed, and the lysate is transferred to a new plate. HTRF (Homogeneous Time-Resolved Fluorescence) reagents, including an IP1-d2 acceptor and a europium cryptate-labeled anti-IP1 antibody donor, are added.
-
Signal Measurement: After a 1-hour incubation at room temperature, the HTRF signal is read on a compatible plate reader at emission wavelengths of 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of IP1 produced.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 or Kb values for the antagonists.
Calcium Mobilization Assay
This assay directly measures the transient increase in intracellular calcium concentration upon receptor activation, providing a real-time assessment of antagonist activity.
Protocol:
-
Cell Preparation: Cells expressing CysLT2R are seeded in a black, clear-bottom 96-well plate and grown to confluence.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.
-
Antagonist Incubation: The dye-loaded cells are then incubated with various concentrations of this compound or HAMI3379.
-
Agonist Stimulation and Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of an agonist (LTC4 or LTD4). The fluorescence intensity is then monitored over time to capture the calcium flux.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and IC50 values are calculated from the concentration-response curves.
Radioligand Binding Assay
This assay quantifies the affinity of an antagonist for the CysLT2R by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing CysLT2R.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled CysLT2R ligand (e.g., [3H]-LTD4) and varying concentrations of the unlabeled antagonist (this compound or HAMI3379).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate competition binding curves, from which the Ki or IC50 values of the antagonist are determined.
In Vivo Studies
While in vitro assays provide valuable information on the potency and selectivity of antagonists, in vivo studies are crucial for evaluating their efficacy in a physiological context.
-
HAMI3379: In vivo studies have demonstrated the neuroprotective effects of HAMI3379 in models of ischemic stroke, where it was shown to reduce brain injury and inhibit microglial inflammation. It has also been shown to attenuate brain edema and meningoencephalitis in a model of Angiostrongylus cantonensis infection.
-
This compound: In a mouse model of myocardial ischemia and reperfusion injury, this compound was found to reduce infarct size.
Conclusion
Both this compound and HAMI3379 are potent and highly selective antagonists of the CysLT2R. The available in vitro data suggests that HAMI3379 may be slightly more potent in some functional assays. Both compounds have demonstrated efficacy in various in vivo models, highlighting their potential as valuable research tools and therapeutic leads.
The choice between this compound and HAMI3379 will ultimately depend on the specific requirements of the research. For studies requiring the absolute highest in vitro potency, HAMI3379 might be the preferred choice based on the available data. However, both compounds represent excellent tools for elucidating the role of CysLT2R in health and disease. Researchers are encouraged to consult the primary literature and consider the specific experimental context when selecting an antagonist.
References
A Comparative Guide: BayCysLT2 vs. Dual CysLT1/CysLT2 Antagonists like BAY-u9773
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective CysLT2 antagonist, BayCysLT2, and dual CysLT1/CysLT2 antagonists, exemplified by BAY-u9773. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development in the field of cysteinyl leukotriene (CysLT) signaling.
Introduction to Cysteinyl Leukotriene Receptors and Antagonists
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators involved in inflammatory and allergic responses. Their effects are mediated through at least two G protein-coupled receptors, CysLT1 and CysLT2. While CysLT1 receptor antagonists are established therapeutics for asthma and allergic rhinitis, the role of the CysLT2 receptor is an active area of investigation.[1] This has led to the development of selective CysLT2 antagonists like this compound and dual antagonists such as BAY-u9773 that target both receptors.[2][3] Understanding the distinct pharmacological profiles of these antagonists is crucial for dissecting the specific roles of each receptor in health and disease.
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of this compound and BAY-u9773 in various in vitro assays.
Table 1: Antagonist Potency at CysLT Receptors (IC50 Values)
| Antagonist | Target Receptor | Assay Type | IC50 | Reference |
| This compound | CysLT2 | β-galactosidase-β-arrestin complementation | 274 nM | [4] |
| CysLT1 | β-galactosidase-β-arrestin complementation | > 10,000 nM | [4] | |
| BAY-u9773 | CysLT2 | β-galactosidase-β-arrestin complementation | 4.6 µM (4600 nM) | |
| CysLT1 | Calcium Mobilization (LTD4-induced) | ~5000 nM | ||
| CysLT2 | Calcium Mobilization (LTD4-induced) | 18.3 ± 1.1 nM | ||
| CysLT2 | Calcium Mobilization (LTC4-induced) | 19.5 ± 3.8 nM |
Table 2: Binding Affinity of BAY-u9773
| Antagonist | Target Receptor | Assay Type | pKi / pA2 | Reference |
| BAY-u9773 | 'Typical' CysLT Receptors (likely CysLT1) | Functional Antagonism (pA2) | 6.8 - 7.4 | |
| 'Atypical' CysLT Receptors (likely CysLT2) | Functional Antagonism (pA2) | 6.8 - 7.7 | ||
| CysLT2 | Radioligand Binding ([3H]LTD4 displacement) | pKi of 7.0 ± 0.1 | ||
| CysLT2 | Schild Plot Analysis (pA2) | 6.1 |
Signaling Pathways
The CysLT1 and CysLT2 receptors, upon activation by their endogenous ligands (LTC4, LTD4), trigger downstream signaling cascades that mediate various cellular responses. The following diagram illustrates the key signaling pathways associated with these receptors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of antagonists to CysLT receptors.
Protocol Details:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., [3H]LTD4) and a range of concentrations of the unlabeled antagonist (e.g., this compound or BAY-u9773).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Protocol Details:
-
Cell Culture: Plate cells stably or transiently expressing the CysLT receptor of interest in black-walled, clear-bottom microplates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the antagonist (this compound or BAY-u9773).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a pre-determined concentration of the CysLT agonist (LTD4 or LTC4) to all wells simultaneously using the instrument's integrated fluidics.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to calculate the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of BayCysLT2 Targets: A Comparative Guide Using Cysltr2 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of the Cysteinyl Leukotriene Receptor 2 (Cysltr2) using BayCysLT2 with the genetic ablation of the receptor in Cysltr2 knockout mice. The data presented herein serves to genetically validate Cysltr2 as the primary target of this compound and to elucidate the receptor's role in various pathophysiological processes.
Performance Comparison: Pharmacological vs. Genetic Inhibition
The following tables summarize quantitative data from key in vivo studies, directly comparing the effects of this compound administration with the phenotype observed in Cysltr2 knockout mice. These studies provide strong evidence that the pharmacological effects of this compound are indeed mediated through the specific inhibition of Cysltr2.
Tumor Angiogenesis and Metastasis Model
This model investigates the role of Cysltr2 in promoting tumor growth and spread. Lewis Lung Carcinoma (LLC) cells were implanted in wild-type, Cysltr1 knockout (Cysltr1-/-), and Cysltr2 knockout (Cysltr2-/-) mice. A separate cohort of wild-type mice with LLC implants was treated with this compound.
| Parameter | Wild-Type (Control) | This compound Treated | Cysltr2-/- | Cysltr1-/- |
| Tumor Volume Reduction | Baseline | Significant Reduction [1] | Significant Reduction [2] | No Significant Difference[2] |
| Lung Metastasis | High | Significantly Reduced [1] | Significantly Reduced [2] | No Significant Difference |
| Tumor Vessel Density | High | Significantly Reduced | Significantly Reduced | No Significant Difference |
| Tumor Vessel Permeability (Dextran Leakage) | High | Significantly Reduced | ~80% Reduction | No Significant Difference |
| Pericyte Coverage of Tumor Vasculature | ~40% | Increased | ~90% | ~25% |
Myocardial Ischemia/Reperfusion (I/R) Injury Model
This model assesses the involvement of Cysltr2 in the damage caused by the restoration of blood flow to ischemic heart tissue. While a direct comparison in Cysltr2 knockout mice is not available in the reviewed literature, studies on transgenic mice overexpressing human Cysltr2 in the endothelium (hEC-CysLT2R) provide strong correlative evidence.
| Parameter | Wild-Type (Control) | This compound Treated (in hEC-CysLT2R mice) | hEC-CysLT2R (Untreated) |
| Myocardial Infarct Size | Baseline | Significantly Attenuated | 114% Increase vs. Wild-Type |
| Neutrophil Infiltration | Baseline | Decreased | Increased |
| Leukocyte Adhesion Molecule mRNA Expression | Baseline | Decreased | Increased |
| Vascular Permeability (Evans Blue Leakage) | Baseline | Significantly Attenuated | Increased |
Comparative Efficacy of Cysltr2 Antagonists
Several pharmacological agents targeting Cysltr2 have been developed. This table provides a comparison of their potency.
| Antagonist | IC50 for Cysltr2 | Selectivity over Cysltr1 |
| This compound | 53 nM | >500-fold |
| HAMI3379 | 3.8 nM (LTD4-induced Ca2+ mobilization) | >1000-fold |
| BAY-u9773 (Dual Antagonist) | 4.6 µM | Non-selective |
Experimental Protocols
Tumor Angiogenesis and Metastasis Mouse Model
This protocol is adapted from studies investigating the role of Cysltr2 in cancer progression.
-
Cell Culture: Lewis Lung Carcinoma (LLC) cells are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Models: Wild-type, Cysltr1-/-, and Cysltr2-/- mice on a C57BL/6 background are used.
-
Tumor Cell Implantation: A suspension of 2 x 106 LLC cells in 100 µL of PBS is injected subcutaneously into the flank of each mouse.
-
Pharmacological Treatment: For the this compound treatment group, when tumors become palpable (approximately day 7), mice are administered this compound (3 mg/kg) via intraperitoneal injection on alternate days. The control group receives vehicle injections.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Metastasis Assessment: At a predetermined endpoint (e.g., day 21), mice are euthanized, and lungs are harvested. The number and area of metastatic nodules on the lung surface are quantified.
-
Immunohistochemistry: Tumors are excised, sectioned, and stained for markers of blood vessels (e.g., CD31) and pericytes (e.g., NG2) to assess vessel density and maturity.
-
Vascular Permeability Assay: 20 minutes prior to euthanasia, Texas Red-conjugated dextran is injected intravenously. The extravasation of the fluorescent dextran into the tumor tissue is quantified from tumor sections to assess vessel permeability.
Myocardial Ischemia/Reperfusion (I/R) Injury Mouse Model
This protocol outlines the surgical procedure to induce myocardial I/R injury in mice.
-
Anesthesia and Ventilation: Mice are anesthetized, and a tracheotomy is performed to allow for mechanical ventilation.
-
Thoracotomy: A surgical incision is made through the skin and pectoral muscles to expose the heart.
-
LAD Ligation: The left anterior descending (LAD) coronary artery is identified and ligated with a suture. Successful ligation is confirmed by the blanching of the myocardial tissue.
-
Ischemia: The LAD remains occluded for a defined period (e.g., 30-60 minutes).
-
Reperfusion: The suture is removed to allow blood flow to resume.
-
Pharmacological Treatment: this compound can be administered either before the ischemic event or at the onset of reperfusion.
-
Infarct Size Measurement: After a set reperfusion period (e.g., 24-48 hours), the heart is excised. The area at risk and the infarcted area are determined by staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC), respectively.
-
Histological Analysis: Heart sections can be analyzed for inflammatory cell infiltration and expression of adhesion molecules.
Visualizing the Molecular and Experimental Landscape
Cysltr2 Signaling Pathway
The activation of Cysltr2 by its ligands, primarily LTC4 and LTD4, initiates a signaling cascade predominantly through the Gq/11 family of G proteins.
Caption: Cysltr2 signaling cascade.
Experimental Workflow: Genetic vs. Pharmacological Inhibition
This diagram illustrates the parallel experimental designs used to validate the target of this compound.
Caption: Workflow for target validation.
Conclusion
The presented data from studies utilizing Cysltr2 knockout mice provides compelling genetic validation for Cysltr2 as the specific molecular target of this compound. The phenotypic similarities observed between pharmacological inhibition with this compound and genetic deletion of Cysltr2 in models of tumor progression and, by strong inference, myocardial I/R injury, underscore the on-target efficacy and selectivity of this compound. This guide serves as a valuable resource for researchers investigating the Cysltr2 signaling pathway and for professionals involved in the development of novel therapeutics targeting this receptor.
References
- 1. An Experimental Model of Myocardial Infarction for Studying Cardiac Repair and Remodeling in Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
BayCysLT2: A Valuable Negative Control for CysLT1R-Specific Investigations
For researchers in pharmacology, immunology, and drug development, the precise elucidation of cysteinyl leukotriene receptor 1 (CysLT1R) signaling pathways is paramount. Distinguishing CysLT1R-mediated effects from those of its close homolog, the cysteinyl leukotriene receptor 2 (CysLT2R), is a critical experimental challenge. BayCysLT2, a potent and highly selective antagonist for CysLT2R, serves as an indispensable tool for researchers, enabling the confident attribution of observed cellular and physiological responses to CysLT1R activation.
This guide provides a comparative overview of the selectivity of CysLT2R antagonists and details the application of this compound as a negative control in CysLT1R-focused studies. Experimental data, detailed protocols, and visual aids are presented to support the design and interpretation of robust experiments.
High Selectivity: The Cornerstone of a Reliable Negative Control
The utility of this compound as a negative control is rooted in its profound selectivity for CysLT2R over CysLT1R. While direct comparative affinity data for this compound can be limited in single publications, the scientific literature consistently describes it as a potent and selective CysLT2R antagonist. To illustrate the degree of selectivity achievable with this class of compounds, we can examine the pharmacological profile of HAMI3379, another well-characterized selective CysLT2R antagonist.
One study demonstrated that HAMI3379 exhibits an IC50 value greater than 10,000 nM for CysLT1R in a functional calcium mobilization assay, while its IC50 for CysLT2R was 3.8 nM.[1] In radioligand binding assays, the IC50 for CysLT1R was even higher, exceeding 30,000 nM, compared to 38 nM for CysLT2R.[1] This represents a selectivity of over 2,600-fold in functional assays and nearly 800-fold in binding assays. This compound is reported to possess a similarly high selectivity, with one study noting it is over 500-fold more selective for CysLT2R compared to CysLT1R.
Comparative Antagonist Activity at CysLT Receptors
| Compound | Receptor | Assay Type | IC50 (nM) | Reference |
| HAMI3379 | CysLT1R | Calcium Mobilization | > 10,000 | [1] |
| CysLT2R | Calcium Mobilization | 3.8 | [1] | |
| CysLT1R | Radioligand Binding | > 30,000 | [1] | |
| CysLT2R | Radioligand Binding | 38 | ||
| Zafirlukast | CysLT1R | Calcium Mobilization | 20.6 | |
| CysLT2R | Calcium Mobilization | ~7,000 | ||
| Bay u9773 | CysLT1R | Calcium Mobilization | ~5,000 | |
| CysLT2R | Calcium Mobilization | 18.3 |
This table presents data for the highly selective CysLT2R antagonist HAMI3379 as a quantitative example of the selectivity profile for this class of compounds, which includes this compound. Data for the CysLT1R-selective antagonist Zafirlukast and the dual antagonist Bay u9773 are included for comparison.
CysLT1R Signaling Pathway
Cysteinyl leukotriene receptor 1 (CysLT1R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, such as with leukotriene D4 (LTD4), the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.
Experimental Protocols
To definitively attribute a biological response to CysLT1R activation, it is crucial to demonstrate that the effect is blocked by a known CysLT1R antagonist and, importantly, is not affected by a selective CysLT2R antagonist like this compound. Below is a detailed protocol for a calcium mobilization assay, a common functional readout for CysLT1R activation, illustrating the use of this compound as a negative control.
CysLT1R-Mediated Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following CysLT1R activation by LTD4 and to confirm the specificity of this response using selective antagonists.
Materials:
-
Cells endogenously expressing CysLT1R or a cell line stably transfected with human CysLT1R (e.g., HEK293 or CHO cells)
-
Leukotriene D4 (LTD4)
-
Selective CysLT1R antagonist (e.g., Montelukast, Zafirlukast)
-
This compound (as a negative control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Culture and Plating:
-
Culture CysLT1R-expressing cells under standard conditions.
-
Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cell plates and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the CysLT1R antagonist and this compound in HBSS.
-
After the dye-loading incubation, wash the cells twice with HBSS.
-
Add the antagonist solutions (including a vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Using the instrument's automated injector, add a pre-determined concentration of the CysLT1R agonist, LTD4 (typically at its EC80 concentration), to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle-treated control.
-
Plot the normalized response against the antagonist concentration to determine the IC50 values.
-
Expected Outcome:
-
LTD4 will induce a robust increase in intracellular calcium in the vehicle-treated cells.
-
The selective CysLT1R antagonist will dose-dependently inhibit the LTD4-induced calcium response.
-
This compound, at concentrations that effectively block CysLT2R, will have no significant effect on the LTD4-induced calcium response in CysLT1R-expressing cells, thus confirming that the observed signaling is specifically mediated by CysLT1R.
Conclusion
In the study of CysLT1R, the ability to exclude off-target effects, particularly through the closely related CysLT2R, is essential for generating high-quality, reproducible data. This compound, with its high selectivity for CysLT2R, provides researchers with a critical tool to ensure the specificity of their findings. By incorporating this compound as a negative control in functional assays, scientists can confidently dissect the precise role of CysLT1R in health and disease, paving the way for the development of more targeted and effective therapeutics.
References
Cross-Validation of CysLT2R Inhibition: A Comparative Guide to BayCysLT2 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methods for inhibiting the Cysteinyl Leukotriene Receptor 2 (CysLT2R): the selective pharmacological antagonist, BayCysLT2, and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in CysLT2R-related research.
Performance Comparison: Pharmacological vs. Genetic Inhibition
To effectively study the function of CysLT2R, researchers can either block its activity with a chemical antagonist or reduce its expression levels through genetic interference. This compound is a potent and selective antagonist for CysLT2R, while siRNA offers a method to transiently silence the CYSLTR2 gene. The choice between these methods depends on the specific experimental goals, timeline, and desired level of target modulation.
| Parameter | This compound (Pharmacological Antagonist) | CysLT2R siRNA (Genetic Knockdown) | Key Considerations |
| Mechanism of Action | Reversible binding to CysLT2R, preventing agonist binding and downstream signaling. | Post-transcriptional gene silencing by targeted degradation of CYSLTR2 mRNA. | This compound offers acute and reversible inhibition, while siRNA provides a more sustained but transient reduction in receptor protein levels. |
| Specificity | High selectivity for CysLT2R over CysLT1R (>500-fold).[1] | High sequence-specific targeting of CYSLTR2 mRNA. Potential for off-target effects exists and should be controlled for. | Both methods are highly specific, but off-target effects of siRNA need to be carefully evaluated using appropriate controls. |
| Potency/Efficacy | IC50 of 53 nM for inhibiting LTD4-induced intracellular calcium mobilization in cells expressing human CysLT2R.[2][3] | Typically achieves >70% knockdown of target mRNA levels, leading to a significant reduction in protein expression.[4][5] | The effective concentration of this compound is well-defined, whereas the efficiency of siRNA knockdown can vary depending on the cell type, transfection efficiency, and siRNA sequence. |
| Time Course of Effect | Rapid onset of action, typically within minutes to hours of administration. | Slower onset, requiring 24-72 hours for significant protein depletion. | The temporal aspect of the experiment is a crucial factor in choosing the appropriate method. |
| Reversibility | Effects are reversible upon washout of the compound. | Effects are transient but not immediately reversible; recovery of protein expression requires new transcription and translation. | The reversibility of this compound allows for more dynamic experimental designs. |
| Controls | Vehicle control (e.g., DMSO). | Non-targeting (scrambled) siRNA control. | Proper controls are essential to attribute observed effects specifically to CysLT2R inhibition. |
Experimental Protocols
To facilitate the cross-validation of this compound effects with CysLT2R siRNA knockdown, detailed methodologies for key experiments are provided below.
Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human CysLT2R are a suitable model system.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
CysLT2R siRNA Knockdown
This protocol describes a general procedure for siRNA transfection. Optimization may be required for specific cell lines.
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well, dilute a validated CysLT2R-targeting siRNA and a non-targeting control siRNA into serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene silencing.
-
Validation of Knockdown: Harvest cells to assess CysLT2R mRNA and protein levels.
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR using primers specific for CYSLTR2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blot: Prepare cell lysates and perform Western blotting using an antibody specific for CysLT2R. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Pharmacological Inhibition with this compound
-
Cell Seeding: Seed HEK293-CysLT2R cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations.
-
Pre-incubation: Pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
Functional Assay: Intracellular Calcium Mobilization
This assay measures a key downstream event of CysLT2R activation.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a HEPES-buffered saline solution.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Agonist Stimulation: Add a CysLT2R agonist, such as leukotriene D4 (LTD4) or leukotriene C4 (LTC4), to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration. Compare the response in this compound-treated and siRNA-transfected cells to their respective controls.
Visualizing the Methodologies and Pathways
To provide a clearer understanding of the experimental logic and the underlying biological processes, the following diagrams have been generated.
Caption: Experimental workflow for cross-validating this compound effects with CysLT2R siRNA knockdown.
References
- 1. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 5. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BayCysLT2 and Montelukast: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of BayCysLT2 and montelukast, focusing on their effects as cysteinyl leukotriene receptor antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Their effects are mediated through two main G protein-coupled receptors: the type 1 cysteinyl leukotriene receptor (CysLT₁R) and the type 2 cysteinyl leukotriene receptor (CysLT₂R). Montelukast is a well-established, selective antagonist of the CysLT₁ receptor, widely used in the treatment of asthma and allergic rhinitis.[1] this compound is a potent and selective antagonist of the CysLT₂ receptor, serving as a critical tool for investigating the physiological and pathological roles of this receptor.[2] This guide provides a comparative overview of these two important pharmacological agents.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and montelukast, providing a direct comparison of their potency and selectivity.
| Compound | Primary Target | IC₅₀ (nM) | Reference |
| This compound | CysLT₂ Receptor | 53 | [2] |
| Montelukast | CysLT₁ Receptor | 0.5 - 4.9 | [1][3] |
Table 1: Potency of this compound and Montelukast on their Primary Targets. The IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the receptor's response to its agonist.
| Compound | Selectivity | Details | Reference |
| This compound | >500-fold for CysLT₂R over CysLT₁R | Determined in intracellular calcium mobilization assays. | |
| Montelukast | Selective for CysLT₁R | Shows significantly lower affinity for other receptors, such as P2Y receptors (IC₅₀ in the micromolar range). |
Table 2: Selectivity Profile of this compound and Montelukast. Selectivity is a critical factor in determining the specificity of a drug's action and minimizing off-target effects.
Signaling Pathways
The activation of CysLT₁ and CysLT₂ receptors by their endogenous ligands initiates distinct downstream signaling cascades. Montelukast and this compound act by blocking these pathways at the receptor level.
Caption: CysLT₁ Receptor Signaling Pathway and Montelukast Inhibition.
Caption: CysLT₂ Receptor Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and montelukast are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for its receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing either human CysLT₁R or CysLT₂R are cultured to confluency.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
-
-
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]LTD₄).
-
Increasing concentrations of the unlabeled competitor (this compound or montelukast) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for Competitive Radioligand Binding Assay.
LTD₄-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
-
Cell Culture and Dye Loading:
-
HEK293 cells expressing the target receptor (CysLT₁R or CysLT₂R) are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Compound Addition and Stimulation:
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or montelukast).
-
The agonist (LTD₄) is then added to stimulate the cells.
-
-
Fluorescence Measurement:
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
The antagonist's inhibitory effect is calculated, and an IC₅₀ value is determined from the dose-response curve.
-
Caption: Workflow for LTD₄-Induced Calcium Mobilization Assay.
Langendorff Isolated Perfused Guinea Pig Heart
This ex vivo model is used to assess the effects of compounds on cardiac function, such as coronary perfusion pressure and contractility.
-
Heart Isolation and Perfusion:
-
A guinea pig heart is isolated and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution.
-
-
Parameter Measurement:
-
Coronary perfusion pressure and left ventricular pressure (contractility) are continuously monitored.
-
-
Compound Administration:
-
After a stabilization period, LTC₄ or LTD₄ is infused to induce changes in cardiac parameters.
-
The antagonist (this compound) is then administered to assess its ability to reverse these effects.
-
-
Data Analysis:
-
Changes in perfusion pressure and contractility in response to the agonist and antagonist are recorded and analyzed.
-
Caption: Workflow for Langendorff Isolated Heart Perfusion Experiment.
Conclusion
This guide provides a foundational comparison of this compound and montelukast, highlighting their distinct selectivities and potencies for the CysLT₂ and CysLT₁ receptors, respectively. The presented data and experimental protocols offer valuable resources for researchers investigating the roles of cysteinyl leukotrienes in health and disease. The clear differences in their pharmacological profiles underscore the importance of using selective antagonists to dissect the specific functions of each CysLT receptor subtype. Further research utilizing these tools will continue to elucidate the complex biology of the leukotriene system and may lead to the development of novel therapeutic strategies.
References
BayCysLT2: A Comparative Analysis of its Selectivity for the CysLT2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BayCysLT2's selectivity for the cysteinyl leukotriene 2 (CysLT2) receptor over the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. Their effects are mediated through at least two G protein-coupled receptors, CysLT1R and CysLT2R. While antagonists selective for CysLT1R are established therapeutics, the development of selective CysLT2R antagonists like this compound is crucial for elucidating the specific roles of this receptor subtype and for developing novel therapeutic strategies.
Quantitative Comparison of this compound Selectivity
The following table summarizes the inhibitory activity of this compound at both CysLT1 and CysLT2 receptors, as determined by various in vitro assays. The data clearly demonstrates the potent and selective antagonism of this compound for the CysLT2 receptor.
| Compound | Receptor | Assay Type | IC50 (nM) | Reference |
| This compound | CysLT2 | β-Galactosidase-β-arrestin complementation | 274 | [1] |
| CysLT1 | Intracellular Calcium Mobilization | >10,000 | [2][3] | |
| CysLT2 | Intracellular Calcium Mobilization | 53 | [2] | |
| Bay-u9773 (Dual Antagonist) | CysLT2 | β-Galactosidase-β-arrestin complementation | 4600 | [1] |
| CysLT1 | Intracellular Calcium Mobilization | ~5000 | ||
| CysLT2 | Intracellular Calcium Mobilization | 18.3 ± 1.1 |
Note: A lower IC50 value indicates a higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay (Competitive)
This assay is considered the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for CysLT1 and CysLT2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing human CysLT1 or CysLT2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-LTD4 (a high-affinity ligand for both receptors).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 10 mM HEPES, pH 7.4, 0.01% BSA.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend and wash the pellet. Resuspend the final pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. On the day of the assay, thaw and resuspend the membranes in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (3-20 µg protein for cells).
-
50 µL of various concentrations of unlabeled this compound.
-
50 µL of [3H]-LTD4 at a concentration at or below its Kd (e.g., 0.3 nM for CysLT1).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked filter plate. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.
Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing CysLT1 or CysLT2 receptors.
Materials:
-
Cells stably expressing human CysLT1 or CysLT2 receptors (e.g., HEK293 cells).
-
Cell culture medium (e.g., DMEM or Ham's F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).
-
Agonist (e.g., LTD4 or LTC4).
-
This compound.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Culture: Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour at 37°C).
-
Compound Incubation: Wash the cells and incubate with various concentrations of this compound or vehicle control.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading. Automatically inject the agonist (e.g., 10 nM LTD4) into each well and immediately begin measuring the fluorescence intensity over time to capture the peak response.
-
Data Analysis: Calculate the response as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence. Plot the percentage of inhibition against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of CysLT1 and CysLT2 receptors and a typical workflow for assessing antagonist selectivity.
Caption: CysLT1 and CysLT2 receptor signaling pathways.
Caption: Experimental workflow for determining antagonist selectivity.
References
- 1. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene dependent mitogenic responses of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of BayCysLT2 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CysLT2 receptor antagonist BayCysLT2 with alternative compounds, supported by experimental data. The information is presented to facilitate the evaluation of its performance and reproducibility across different cell lines.
Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that exert their effects through G protein-coupled receptors, primarily CysLT1R and CysLT2R. While the role of CysLT1R in conditions like asthma is well-established and targeted by approved drugs, the functions of CysLT2R are still under active investigation. This compound has emerged as a selective antagonist for CysLT2R, providing a valuable tool to dissect its physiological and pathological roles. This guide summarizes the known effects of this compound in various cellular contexts and compares its activity with other commonly used CysLT receptor antagonists.
Comparative Efficacy of CysLT2R Antagonists
The inhibitory potency of this compound has been characterized in several studies, primarily using recombinant cell lines engineered to express specific CysLT receptors. These assays are crucial for determining the selectivity and potency of antagonists. The most common methods involve measuring the inhibition of agonist-induced intracellular calcium mobilization or the displacement of radiolabeled ligands.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for this compound and other relevant CysLT receptor antagonists.
| Antagonist | Target Receptor | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | CysLT2R | β-arrestin recruitment | Not Specified | 274 | [1][2] |
| CysLT2R | Calcium Mobilization | HEK293 (human) | >500-fold more selective for CysLT2R over CysLT1R | [1] | |
| HAMI3379 | CysLT2R | Calcium Mobilization (LTD4-induced) | CHO (human CysLT2) | 3.8 | [3][4] |
| CysLT2R | Calcium Mobilization (LTC4-induced) | CHO (human CysLT2) | 4.4 | ||
| CysLT2R | Radioligand Binding ([3H]-LTD4) | CHO (human CysLT2) | 38 | ||
| CysLT1R | Calcium Mobilization | Recombinant Cell Line | >10,000 | ||
| BAY u9773 | CysLT1R/CysLT2R (Dual) | Calcium Mobilization (LTD4-induced) | CysLT2 Receptor Cell Line | 18.3 | |
| CysLT1R/CysLT2R (Dual) | Calcium Mobilization (LTC4-induced) | CysLT2 Receptor Cell Line | 19.5 | ||
| CysLT1R/CysLT2R (Dual) | β-arrestin recruitment | Not Specified | 4600 |
Reproducibility in Endogenous Cell Lines
The effects of this compound have been investigated in various cell lines that endogenously express the CysLT2 receptor, demonstrating its activity in more physiologically relevant contexts.
-
Endothelial Cells: In Human Umbilical Vein Endothelial Cells (HUVECs), this compound (at 1 µM) significantly abolished the calcium influx induced by cysteinyl leukotrienes. This suggests that CysLT-mediated effects on endothelial cells are predominantly mediated through CysLT2R. Furthermore, this compound was shown to inhibit LTD4-induced proliferation in HUVECs, indicating a role for CysLT2R in regulating endothelial cell growth. Studies have also implicated CysLT2R in promoting endothelial permeability and angiogenesis, processes that can be targeted by this compound.
-
Tumor Cells: In a mouse model using Lewis Lung Carcinoma (LLC) cells, administration of this compound at 3 mg/kg significantly reduced tumor volume, vessel density, and lung metastasis. This highlights the potential of targeting CysLT2R in cancer therapy, particularly in modulating the tumor microenvironment. However, in uveal melanoma cell lines, the CysLT2-selective antagonist HAMI3379 did not show a growth inhibition effect, whereas CysLT1R antagonists were effective, suggesting cell-type specific roles for the CysLT receptors.
-
Immune Cells: CysLT2R is expressed in various immune cells, including mast cells, macrophages, and eosinophils. Antagonism of CysLT2R has been shown to reduce inflammatory cell infiltrates in a mouse model of bacterial keratitis. Specifically, this compound treatment influenced the phenotype of macrophages and neutrophils and affected downstream signaling pathways like ERK1/2 and NF-κB.
CysLT2 Receptor Signaling Pathway
Activation of the CysLT2 receptor by its endogenous ligands, primarily LTC4 and LTD4, initiates a signaling cascade that can vary depending on the cell type. The predominant pathway involves the coupling to Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which in turn activates various downstream effectors.
Caption: CysLT2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key assays used to characterize the effects of this compound.
Calcium Mobilization Assay
This assay is fundamental for determining the potency and selectivity of CysLT2R antagonists.
References
- 1. Cysteinyl Leukotrienes and Their Receptors: Molecular and Functional Characteristics | Semantic Scholar [semanticscholar.org]
- 2. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 3. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
BayCysLT2: An In Vivo Therapeutic Contender in Oncology and Cardiovascular Disease
A Comparative Guide for Researchers and Drug Development Professionals
BayCysLT2, a selective antagonist of the cysteinyl leukotriene 2 receptor (CysLT2R), has emerged as a promising therapeutic agent with significant potential in oncology and cardiovascular medicine. In vivo studies have demonstrated its ability to curb tumor growth and metastasis and to protect against myocardial ischemia-reperfusion injury. This guide provides a comprehensive comparison of this compound's in vivo performance against relevant alternatives, supported by experimental data and detailed protocols.
Therapeutic Area: Oncology
In the context of cancer, this compound has been evaluated for its anti-tumor and anti-metastatic properties, primarily in preclinical models of lung cancer. The CysLT2R has been implicated in promoting tumor angiogenesis and vascular permeability, thereby facilitating tumor growth and the dissemination of cancer cells.
Comparative Efficacy in a Lewis Lung Carcinoma Model
The therapeutic potential of this compound was assessed in a syngeneic mouse model of Lewis lung carcinoma (LLC). This compound treatment resulted in a significant reduction in tumor volume and a decrease in lung metastasis compared to vehicle-treated controls.[1] For comparison, data from studies investigating the CysLT1R antagonist, Montelukast, in various tumor models are also presented.
| Treatment Group | Tumor Model | Key Efficacy Parameters | Results |
| This compound | Lewis Lung Carcinoma (LLC) | Tumor Volume | Statistically significant reduction compared to saline treatment.[1] |
| Lung Metastasis | Significantly reduced (P = 0.03) compared to saline treatment.[1] | ||
| Vessel Density | Significantly reduced in this compound-treated tumors.[1] | ||
| Vascular Leakage | Reduced dextran leakage in this compound-treated tumors.[1] | ||
| Montelukast | Human Colon Cancer Xenograft (HCT-116, SW-480, HT-29) | Tumor Growth | Significantly inhibited tumor growth. |
| Lewis Lung Carcinoma (LLC) | Tumor Growth | Significantly delayed tumor growth (p < 0.0001). | |
| N-nitroso-N-methylurea-induced Mammary Carcinoma (Rats) | Tumor Incidence | Decreased tumor incidence by 50% (1 mg/kg) and 66.67% (10 mg/kg). | |
| Total Number of Tumors | Decreased by 41.67% (1 mg/kg) and 58.33% (10 mg/kg). |
Experimental Protocol: Lewis Lung Carcinoma Model
-
Cell Line: Lewis lung carcinoma (LLC) cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Subcutaneous injection of LLC cells into the flanks of the mice.
-
Treatment: When tumors became palpable (around 100 mm³), mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 3 mg/kg on alternate days. The control group received saline injections.
-
Efficacy Evaluation: Tumor volume was measured regularly. At the end of the study, lungs were harvested to assess metastasis. Tumor tissue was also analyzed for vessel density and vascular permeability.
Therapeutic Area: Cardiovascular Disease
This compound has shown significant cardioprotective effects in models of myocardial ischemia-reperfusion (I/R) injury. The CysLT2R is expressed in endothelial cells and is implicated in mediating inflammatory responses and increasing vascular permeability, which contribute to tissue damage during I/R.
Comparative Efficacy in a Myocardial Ischemia-Reperfusion Injury Model
In a mouse model of myocardial I/R injury, administration of this compound, either before or after the ischemic event, significantly attenuated the size of the myocardial infarction. For comparison, the effects of the dual CysLT1R/CysLT2R antagonist Bay-u9773 are also included.
| Treatment Group | Animal Model | Key Efficacy Parameters | Results |
| This compound | Transgenic mice overexpressing human CysLT2R in endothelium (hEC-CysLT2R) | Myocardial Infarct Size | Significantly attenuated the increased infarction damage when administered either before or after ischemia/reperfusion. |
| Neutrophil Infiltration | Decreased neutrophil infiltration was observed in mice treated with this compound. | ||
| Vascular Leakage | Significantly attenuated leukotriene D4-induced Evans blue dye leakage in the murine ear vasculature. | ||
| Bay-u9773 | Rabbit | Coronary Perfusion Pressure | Pretreatment with Bay X1005 (a leukotriene synthesis inhibitor) significantly protected against the increase in coronary perfusion pressure. |
| Rabbit | Mortality Rate (in vivo myocardial infarction) | Intravenous treatment with Bay X1005 markedly reduced the mortality rate from 60% to 20%. |
Experimental Protocol: Myocardial Ischemia-Reperfusion Injury Model
-
Animal Model: Transgenic mice with endothelium-specific overexpression of the human CysLT2R (hEC-CysLT2R).
-
Procedure: Myocardial ischemia is induced by temporary ligation of the left anterior descending (LAD) coronary artery. After a defined period of ischemia, the ligature is removed to allow for reperfusion.
-
Treatment: this compound is administered, typically via intraperitoneal injection, either prior to the induction of ischemia or at the onset of reperfusion.
-
Efficacy Evaluation: After a period of reperfusion, the hearts are excised, and the infarct size is determined, often using triphenyltetrazolium chloride (TTC) staining, which delineates the necrotic tissue. Vascular permeability can be assessed using methods like the Evans blue dye extravasation assay.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: CysLT2R Signaling Pathway.
Caption: In Vivo Tumor Model Workflow.
Caption: Myocardial I/R Injury Model Workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of BayCysLT2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the appropriate disposal of BayCysLT2, a cysteinyl leukotriene 2 (CysLT2) receptor antagonist.
Core Safety and Disposal Parameters
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals.[1] The following table summarizes key information derived from the Safety Data Sheet (SDS).
| Parameter | Specification | Source |
| GHS Classification | Not classified | Cayman Chemical SDS[1] |
| Hazard Pictograms | None | Cayman Chemical SDS[1] |
| Signal Word | None | Cayman Chemical SDS[1] |
| Hazard Statements | None | Cayman Chemical SDS[1] |
| Personal Protective Equipment | Standard laboratory attire (lab coat, gloves, eye protection) should be worn as a usual precautionary measure for handling chemicals. | Cayman Chemical SDS |
| Environmental Precautions | Do not allow to enter sewers, surface water, or ground water. | Cayman Chemical SDS |
| Spill Cleanup | Pick up mechanically. | Cayman Chemical SDS |
Disposal Workflow for this compound
The recommended disposal procedure for this compound is centered on preventing its release into the environment. The logical workflow for disposal should be followed as illustrated in the diagram below.
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the proper disposal of this compound, whether as a pure substance or in solutions.
1. Preparation and Personal Protective Equipment (PPE):
-
Ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Assessment of Waste Stream:
-
Pure this compound: If you have unused or expired solid this compound, it should be treated as non-hazardous chemical waste.
-
Solutions: If this compound is in a solvent, the disposal method is dictated by the hazards of the solvent. For example, solutions in DMSO or DMF should be disposed of as flammable liquid waste.
-
Mixtures: If this compound is mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.
3. Containment and Labeling:
-
Place solid this compound waste into a clearly labeled, sealed container designated for solid chemical waste.
-
Place solutions containing this compound into a labeled, sealed container appropriate for the solvent (e.g., a container for flammable liquids).
-
The label should clearly state "Waste this compound" and list any solvents or other chemicals present in the mixture.
4. Storage and Disposal:
-
Store the sealed waste container in a designated chemical waste accumulation area within your laboratory.
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Crucially, do not discharge this compound or its solutions down the drain. This is to prevent release into sewer systems and the wider environment.
Experimental Protocols Cited: No experimental protocols for the disposal of this compound were cited in the available safety data sheets, as the substance is not classified as hazardous and does not require specific chemical neutralization before disposal. The primary protocol is based on containment and proper disposal through a certified waste management service.
References
Personal protective equipment for handling BayCysLT2
Essential Safety and Handling Guide for BayCysLT2
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is intended to ensure safe operational use and disposal of this compound.
Compound Identification and Properties
This compound is a selective cysteinyl leukotriene 2 (CysLT2) receptor antagonist.[1][2][3] It is supplied as a crystalline solid and is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at approximately 20 mg/ml.[1] Aqueous solubility is limited, and for buffer solutions, it is recommended to first dissolve the compound in DMF.[1]
| Property | Value | Source |
| CAS Registry No. | 712313-33-2 | |
| Molecular Formula | C34H39NO8 | |
| Formula Weight | 589.7 | |
| Purity | ≥95% | |
| Supplied as | A crystalline solid | |
| Storage | -20°C | |
| Stability | ≥ 4 years | |
| Solubility | DMSO: ~20 mg/ml DMF: ~20 mg/ml DMF:PBS (pH 7.2) (1:9): ~0.1 mg/ml |
Safety Precautions and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), the product information advises treating the material as potentially hazardous until more information is available. Therefore, a cautious approach is recommended.
Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound and preparing stock solutions.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are compatible with the solvents being used (DMSO, DMF).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. If dust is generated or working outside of a fume hood, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation: a. Read the entire Safety Data Sheet and product information sheet before starting work. b. Assemble all necessary materials: this compound solid, appropriate solvent (DMSO or DMF), vials, pipettes, and PPE. c. Ensure a chemical fume hood is available and functioning correctly. d. Prepare a designated waste container for this compound-contaminated materials.
2. Reconstitution (Preparation of Stock Solution): a. Don all required PPE (gloves, lab coat, eye protection). b. Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of any dust. c. Carefully weigh the desired amount of this compound solid. d. To create a stock solution, dissolve the solid in the solvent of choice (e.g., DMSO, DMF), which should be purged with an inert gas. e. For aqueous buffer solutions, first dissolve this compound in DMF and then dilute with the aqueous buffer. Note that aqueous solutions are not recommended for storage for more than one day.
3. Experimental Use: a. When using the this compound solution, continue to wear all required PPE. b. Avoid direct contact with skin, eyes, and clothing. c. Do not ingest or inhale the compound.
4. Post-Handling and Cleanup: a. Thoroughly wash hands and any exposed skin after handling. b. Decontaminate all work surfaces with an appropriate cleaning agent. c. Dispose of all contaminated materials in the designated waste container.
Disposal Plan
All waste materials contaminated with this compound should be handled in accordance with local, state, and federal regulations for chemical waste.
1. Waste Segregation: a. Collect all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, vials) in a clearly labeled, sealed waste container. b. Keep liquid waste containing this compound separate from other waste streams.
2. Waste Disposal: a. Dispose of the sealed waste container through your institution's hazardous waste disposal program. b. Do not pour this compound solutions down the drain.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
